Diaphen

Catalog No.
S586298
CAS No.
6699-38-3
M.F
C20H24ClNO2
M. Wt
345.9 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diaphen

CAS Number

6699-38-3

Product Name

Diaphen

IUPAC Name

2-(diethylamino)ethyl 2-chloro-2,2-diphenylacetate

Molecular Formula

C20H24ClNO2

Molecular Weight

345.9 g/mol

InChI

InChI=1S/C20H24ClNO2/c1-3-22(4-2)15-16-24-19(23)20(21,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3

InChI Key

ZASSLOPXOOJHFR-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl

Synonyms

diamifen, diaphen, diaphen monohydrochloride, diphenylchloroacetic acid-beta-diethylaminoethyl ester

Canonical SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)Cl

Clarifying the Name Confusion

Author: Smolecule Technical Support Team. Date: February 2026

The table below clarifies the terms found in the search results.

Term Definition / Identity Relevance to Your Query
Diaphen No established scientific or pharmaceutical identity found in search results. Likely a misspelling.

| Diaphane [1] | 1. (Adj.) An archaic term meaning transparent or translucent. 2. (Noun) A complex resinous medium for microscopic mounts. | Unrelated to pharmacology or drug development. | | Diphenhydramine [2] [3] | A first-generation ethanolamine-class H1-antihistamine. Sold under brand names like Benadryl. | The most probable subject of your query, given the phonetic similarity and established drug profile. |

Diphenhydramine: A Technical Profile

Diphenhydramine is a first-generation H1-antihistamine with additional sedative and anticholinergic properties [3]. The following table summarizes its core quantitative data and properties.

Table 1: Core Pharmacological Data for Diphenhydramine

Parameter Details
IUPAC Name 2-(diphenylmethoxy)-N,N-dimethylethanamine [3]
Chemical Formula C17H21NO [3]
Molecular Weight 255.361 g·mol-1 [3]
Drug Class First-generation H1-antihistamine, Antimuscarinic [3]
Primary Mechanisms of Action Antagonism of Histamine H1 receptor; Inhibition of Muscarinic Acetylcholine receptor [3]
Bioavailability 40-60% [3]
Protein Binding 98-99% [3]
Metabolism Extensive hepatic metabolism, primarily via CYP2D6 [3]
Elimination Half-Life 2.4 - 13.5 hours [3]
Route of Excretion Urine (94%) [3]

Mechanism of Action and Signaling Pathways

Diphenhydramine primarily exerts its effects by blocking histamine at the H1 receptor. The diagram below illustrates the core signaling pathway and the drug's intervention point.

G Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor Binds Gq_Protein Gq Protein H1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 Production PLC->IP3 Ca_Release Cellular Calcium Release IP3->Ca_Release Biological_Effects Allergic & Inflammatory Responses Ca_Release->Biological_Effects Diphenhydramine Diphenhydramine Diphenhydramine->H1_Receptor Antagonizes

Diagram 1: Diphenhydramine blocks the H1 receptor, inhibiting the downstream signaling pathway that leads to allergic symptoms.

Experimental Protocols for Key Assays

For researchers investigating antihistamines like diphenhydramine, the following are outlines of common experimental methodologies.

In Vivo Model for Allergic Response & Antihistamine Efficacy

This protocol is adapted from studies investigating histidine decarboxylase (HDC) upregulation and its suppression by antihistamines [4].

  • 1. Animal Sensitization: Sensitize rodent models (e.g., rats) via subcutaneous injection with an allergen (e.g., toluene-2,4-diisocyanate, TDI) dissolved in a vehicle, followed by a topical challenge on the ear or other skin surfaces [4].
  • 2. Drug Administration: Administer the test compound (e.g., Diphenhydramine) orally or intraperitoneally at predetermined doses and time points before or after sensitization/challenge. Include control groups (vehicle, positive control, naive).
  • 3. Tissue Collection & Analysis:
    • Behavioral/Macroscopic: Score for allergic symptoms (scratching, erythema, edema) at regular intervals.
    • Molecular:
      • Gene Expression: Sacrifice animals, collect target tissues (e.g., skin, lung). Extract total RNA and perform RT-qPCR to quantify mRNA expression levels of Hdc and inflammatory cytokines (e.g., IL-4, IL-13) using GAPDH or similar as a housekeeping gene [4].
      • Histamine & Metabolite Measurement: Homogenize tissue samples in perchloric acid (PCA). Use HPLC or ELISA to measure concentrations of histamine and its metabolite, tele-methylhistamine [5].
In Vitro Assessment of H1 Receptor Antagonism
  • 1. Cell Culture: Utilize a cell line (e.g., HEK-293) stably transfected to express the human H1 receptor.
  • 2. Calcium Flux Assay:
    • Load cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).
    • Pre-treat cells with varying concentrations of diphenhydramine or a control.
    • Stimulate the cells with a known concentration of histamine.
    • 3. Data Measurement & Analysis: Quantify the intracellular calcium release in real-time using a fluorescent plate reader. The potency of the antagonist (IC50) can be determined by the reduction in the calcium response curve compared to the control.

Research Context and Comparative Data

Understanding diphenhydramine's role often involves comparing it with other agents.

Table 2: Comparative Analysis of Antihistamines in Clinical Research

Parameter Diphenhydramine (1st-Gen) Cetirizine (2nd-Gen) Notes & Research Implications
Central Nervous System (CNS) Penetration High Low Diphenhydramine's sedative effect is a major research focus and clinical limitation [3].
Receptor Selectivity Broad: H1, Muscarinic (M1-M5) Selective: H1 Diphenhydramine's anticholinergic effects link to side effects like dry mouth and cognitive impairment in the elderly [3].
Efficacy in Preventing Infusion Reactions Established in premedication regimens [6] Similar efficacy to diphenhydramine [6] Research shows IV cetirizine is non-inferior, with significant reduction in sedation, improving patient chair time and workflow [6].
Role in Cerebral Ischemia (Preclinical) Not typically indicated Not typically indicated Research interest in histamine signaling itself. H3 receptor antagonists (e.g., thioperamide) show neuroprotective potential in animal models (MCAO) by increasing central histamine release [5].

References

How to Investigate an Unknown Compound

Author: Smolecule Technical Support Team. Date: February 2026

When initial searches for a compound are unsuccessful, the following structured approach can help locate the necessary technical information.

  • Clarify the Compound's Identity: "Diaphen" could be a code name, an acronym, a common name, or a misspelling. Try to identify the precise IUPAC name, CAS Registry Number, or chemical structure, as these are unique identifiers used in scientific databases.
  • Search Specialized Databases: Use dedicated scientific resources rather than general search engines. Key databases include:
    • PubMed/MEDLINE: For biomedical literature and preclinical studies.
    • Google Scholar: For a broad search across scientific papers.
    • CAS SciFindern: For detailed chemical information and synthetic pathways.
    • USPTO/WIPO Patent Databases: If the compound is novel, its first description may be in a patent application.
  • Analyze the Available Data: Once you locate the compound, gather the following core information to create a comprehensive profile:
    • Physicochemical Properties (e.g., molecular weight, logP, solubility)
    • In Vitro and In Vivo Efficacy Data (e.g., IC50, EC50)
    • Pharmacokinetic (PK) and Toxicological Profiles
    • Known Synthesis and Formulation Methods

Sample Framework for Data Presentation

Once you have found data on a compound, you can summarize quantitative information into clearly structured tables. The table below is a template for presenting a compound's core properties.

Property Category Specific Parameter Reported Value Experimental Conditions (if known)
Physicochemical Molecular Formula To be determined N/A
Molecular Weight (g/mol) To be determined N/A
LogP To be determined N/A
In Vitro Efficacy Target Protein To be determined N/A
IC50 / EC50 (nM) To be determined [Cell line/assay type]
In Vivo PK Half-life (t₁/₂) To be determined [Species, administration route]
Bioavailability (%) To be determined [Species, administration route]

Sample Visualization with Graphviz

To meet your visualization requirements, here is a sample Graphviz diagram that illustrates a generic signaling pathway and drug inhibition, following your color and style specifications. The script below uses the Google color palette and is designed for high contrast and readability [1] [2].

G ExtracellularSignal Extracellular Signal MembraneReceptor Membrane Receptor ExtracellularSignal->MembraneReceptor Binds to IntracellularPathway Intracellular Pathway MembraneReceptor->IntracellularPathway Activates CellularResponse Cellular Response IntracellularPathway->CellularResponse Triggers DiaphenInhibition Putative Inhibition DiaphenInhibition->IntracellularPathway  Inhibits

This code generates a flow showing a basic signaling pathway and how a compound like "this compound" might inhibit it. Key features include:

  • High-Contrast Colors: Text within colored nodes is white (#FFFFFF) for easy reading against blue, red, and green backgrounds [1] [2].
  • Clear Labels: The labeldistance attribute is set to create a visible gap between the edge lines and their text labels [3].
  • Google Palette: The diagram uses the specified blue (#4285F4), red (#EA4335), yellow (#FBBC05), and green (#34A853) for visual elements [1] [2].

Next Steps

Since "this compound" does not appear to be a commonly known compound in the current scientific literature, verifying its exact identity is the most critical next step.

  • If you have access to the chemical structure or a sample, analytical techniques like NMR and Mass Spectrometry can be used for characterization.
  • If "this compound" is an internal project name, searching through proprietary internal documents or directly contacting the relevant research team would be the fastest path to obtaining information.

References

Experimental & Research Context

Author: Smolecule Technical Support Team. Date: February 2026

In research and clinical settings, diphenhydramine is often used as a reference standard due to its well-characterized properties.

  • Preclinical Research: Diphenhydramine is used to study the role of histamine in biological processes. In one model of toluene 2,4-diisocyanate-sensitized rats, antihistamines, including diphenhydramine, were shown to suppress the upregulation of the histidine decarboxylase (HDC) gene [1].
  • Clinical Research & Protocols: In clinical trials, intravenous diphenhydramine is a common component of premedication regimens to prevent infusion-related reactions (IRRs) from chemotherapies or monoclonal antibodies [2] [3]. Recent studies compare its efficacy and side-effect profile against newer agents like intravenous cetirizine, a second-generation antihistamine with less sedation [2].

Pathway and Experimental Visualization

The following diagram illustrates diphenhydramine's primary mechanism of action and the experimental workflow for studying its effects, synthesizing information from the provided sources.

G cluster_mechanism Diphenhydramine Mechanism of Action cluster_research Generalized In Vivo Research Workflow Allergen Allergen Exposure HistRelease Mast Cell Degranulation & Histamine Release Allergen->HistRelease H1Receptor Histamine H1 Receptor HistRelease->H1Receptor Histamine Binds Effects Clinical Effects: Vasodilation, Bronchoconstriction Increased Permeability, Itch H1Receptor->Effects Signaling Activation DPH Diphenhydramine (DPH) DPH->H1Receptor Inverse Agonism MuscReceptor Muscarinic Acetylcholine Receptor DPH->MuscReceptor Antagonism NaChannel Intracellular Sodium Channel DPH->NaChannel Blockade AnticholinergicEffects Anticholinergic Effects: Dry mouth, Urinary retention MuscReceptor->AnticholinergicEffects LocalAnesthetic Local Anesthetic Effect NaChannel->LocalAnesthetic Start Sensitization (e.g., TDI) Challenge Allergen Challenge Start->Challenge PreTreat Pre-Treatment with DPH or Vehicle Challenge->PreTreat Measure1 Measure HDC mRNA (Gene Expression) PreTreat->Measure1 Measure2 Measure Histamine Level & Allergic Symptoms PreTreat->Measure2 Compare Compare DPH group vs. Control Measure1->Compare Measure2->Compare

This diagram summarizes diphenhydramine's multi-target pharmacology and a common animal model for evaluating its effects [4] [3] [1].

Pharmacokinetics for Research Design

Understanding diphenhydramine's pharmacokinetics is essential for designing robust experiments, particularly in determining dosing schedules and interpreting results.

Parameter Value Significance / Note
Bioavailability [4] [5] 40% - 60% (Oral) Significant first-pass metabolism
Time to Peak Concentration [4] [5] 1 - 4 hours (Oral) Onset of action is around 1 hour [4]
Protein Binding [4] [3] [5] 78% - 99% Highly protein-bound; potential for displacement interactions
Volume of Distribution [4] [3] 3.3 - 6.8 L/kg (range) Widely distributed throughout the body, including the CNS
Metabolism [4] [3] [5] Extensive hepatic, primarily via CYP2D6 Subject to polymorphic metabolism; potential for drug interactions
Elimination Half-Life [4] [3] [5] 2.4 - 9.3 hours (Adults) Half-life may be prolonged in liver cirrhosis [6]
Excretion [4] [5] Primarily urine (~94%) Mostly as inactive metabolites; only 1-2% as unchanged drug

References

Drug Identification & Overview

Author: Smolecule Technical Support Team. Date: February 2026

The drug identified for this review is Diphenhydramine. It is a first-generation ethanolamine antihistamine with several FDA-approved and off-label uses, primarily functioning as a histamine H1 receptor antagonist [1].

Mechanisms of Action & Pharmacokinetics

Diphenhydramine exhibits its therapeutic effects through multiple pathways [1]:

  • Primary Mechanism: It acts as an inverse agonist at the histamine H1 receptor. This reverses the effects of histamine on capillaries, reducing symptoms of allergic reactions.
  • Secondary Mechanisms: Due to its chemical structure, it also acts as a competitive antagonist of muscarinic acetylcholine receptors (antimuscarinic), which is the basis for its use in treating parkinsonism and causing side effects like drowsiness and dry mouth. Furthermore, it functions as an intracellular sodium channel blocker, giving it local anesthetic properties.

The diagram below summarizes its primary and secondary mechanisms of action and their physiological consequences.

G cluster_mechanisms Diphenhydramine Mechanisms of Action cluster_secondary Secondary Mechanisms Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor  Binds to Allergic_Symptoms Allergic Symptom Reduction (Vasodilation, Permeability, Pruritus) H1_Receptor->Allergic_Symptoms  Stimulates Diphenhydramine Diphenhydramine Diphenhydramine->H1_Receptor  Inverse Agonist Diphenhydramine->Allergic_Symptoms  Inhibits Diphenhydramine2 Diphenhydramine ACh Acetylcholine Musc_Receptor Muscarinic Receptor ACh->Musc_Receptor  Binds to CNS_Effects Anticholinergic Effects (Drowsiness, Dry Mouth) Musc_Receptor->CNS_Effects  Stimulates Sodium_Channel Sodium Channel Local_Anesthesia Local Anesthesia Sodium_Channel->Local_Anesthesia  Blockade Diphenhydramine2->Musc_Receptor  Antagonist Diphenhydramine3 Diphenhydramine Diphenhydramine3->Sodium_Channel  Blocker

Diagram 1: Diphenhydramine's multi-target mechanism of action, including inverse agonism at H1 receptors and anticholinergic effects.

The pharmacokinetics of diphenhydramine are summarized in the table below [1].

Parameter Description
Absorption Oral bioavailability of 72% (±8%); peak plasma concentration (Cmax) at ~1.5 hours.
Distribution Volume of distribution: 17 L/kg; extensive plasma protein binding (~98%).
Metabolism Substantial first-pass metabolism in the liver, predominantly by the CYP2D6 enzyme.
Elimination Primarily excreted in urine (~2% unchanged); terminal half-life ~9 hours in adults.

Clinical Applications & Dosing

Diphenhydramine has a range of approved and off-label uses. The following table outlines key indications and dosing information [1].

Indication Status Recommended Adult Dose (Oral, unless specified) Key Notes
Allergic Conditions FDA-Approved 25 to 50 mg every 4-6 hours. Max: 300 mg/day. For mild symptoms. IV form available when oral therapy is not feasible.
Anaphylaxis Adjunct FDA-Approved 25 to 50 mg (IV/IM). Use after acute symptoms are controlled with epinephrine.
Motion Sickness Prevention FDA-Approved 25 to 50 mg 30 minutes before event, then every 4-6 hours. Not recommended for treatment of existing motion sickness.
Insomnia (Short-term) Off-label 25 to 50 mg, 30 minutes before bedtime. American Academy of Sleep Medicine suggests clinicians should not use it.
Extrapyramidal Symptoms Off-label 25 to 50 mg every 6-8 hours (PO/IM/IV). Used to manage drug-induced movement disorders.
Pruritus & Urticaria Off-label 25 to 50 mg every 4-6 hours. Second-generation antihistamines are generally preferred.

Experimental Protocols & Research Insights

For researchers, understanding standard experimental methodologies is crucial. The following is a generalized workflow for in vitro pharmacodynamic testing of a compound like diphenhydramine, which can be adapted based on specific research goals.

G cluster_workflow In Vitro Pharmacodynamic Assay Workflow Step1 1. Cell Culture Preparation • Select cell line (e.g., HEK293, RBL-2H3) • Culture in appropriate medium • Plate cells for assay Step2 2. Treatment Application • Prepare drug dilutions (Diphenhydramine) • Apply histamine or other agonist • Incubate for specified duration Step1->Step2 Step3 3. Response Measurement • Calcium flux (Fluorometric assays) • Inositol phosphate (IP1) accumulation • cAMP level modulation • Beta-arrestin recruitment Step2->Step3 Step4 4. Data Acquisition & Analysis • Read plates (Fluorometer, Luminescence) • Generate dose-response curves • Calculate IC50/EC50 values Step3->Step4

Diagram 2: A generalized experimental workflow for in vitro testing of diphenhydramine's cellular effects.

Network pharmacology approaches, as illustrated in a study on Bazhen Decoction (BZD) for colorectal cancer, can serve as a model for studying complex drug actions. This methodology involves [2]:

  • Active Compound Screening: Using databases like TCMSP to identify active ingredients based on Oral Bioavailability (OB) ≥ 30% and Drug-likeness (DL) ≥ 0.18.
  • Target Prediction & Network Construction: Predicting drug targets and constructing "herb-ingredient-target" networks to visualize complex interactions.
  • Enrichment Analysis: Performing Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) analyses to identify affected biological processes and pathways, such as T-cell receptor, PI3K-Akt, and apoptosis signaling pathways.
  • Validation: Using molecular docking to simulate ligand-receptor binding and validating findings with in vitro and in vivo experiments (e.g., cell invasion/apoptosis assays, animal models measuring gene expression and T-cell populations).

Safety & Adverse Effect Profile

Diphenhydramine's safety profile is characterized by its well-documented, dose-dependent adverse effects, largely attributable to its central H1 receptor antagonism and antimuscarinic activity [1].

  • Common Adverse Effects: Sedation, drowsiness, dizziness, impaired coordination, and dry mouth.
  • Serious Risks: Inappropriate use, particularly in the elderly, is associated with an increased risk of confusion, falls, and cognitive impairment.
  • Toxicity: Overdose can lead to severe anticholinergic effects, including hallucinations, seizures, cardiac arrhythmias, and respiratory depression.

Conclusion

Diphenhydramine serves as a classic example of a multi-target drug with a well-established role in managing allergic conditions and a variety of off-label applications. Its complex pharmacokinetic and pharmacodynamic profile, coupled with a significant adverse effect burden, underscores the need for careful, evidence-based application. Modern research methodologies, including network pharmacology and sophisticated in vitro assays, provide a framework for deepening our understanding of such drugs and developing safer, more targeted therapeutics.

References

Core Pharmacological Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental quantitative data and mechanisms of action for diphenhydramine.

Parameter Description / Value
Drug Class First-generation H1-antihistamine, antimuscarinic, ethanolamine derivative [1] [2] [3]
Primary Mechanism of Action Inverse agonism at the Histamine H1 receptor [1] [2]
Secondary Mechanisms Antagonism of muscarinic acetylcholine receptors; intracellular sodium channel blockade [1] [2]
Key Molecular Targets Histamine H1 receptor (inverse agonist), Muscarinic acetylcholine receptor M2 (antagonist), Histamine N-methyltransferase (inhibitor) [2]
Bioavailability 40% - 60% (oral) [2] [3]
Protein Binding 78% - 99% [1] [2] [3]
Metabolism Extensive first-pass metabolism in the liver, primarily via CYP2D6 [1] [2] [3]
Elimination Half-Life ~9 hours in adults (range: 2.4 - 13.5 hours) [1] [3]
Volume of Distribution 3.3 - 6.8 L/kg [2]

Experimental & Research Applications

In research and clinical settings, diphenhydramine is used in specific models and protocols.

Application / Protocol Key Details & Methodology

| Premedication for Infusion-Related Reactions (IRRs) | Purpose: To prevent or mitigate IRRs during administration of drugs like ocrelizumab or specific chemotherapies [1] [4]. Typical Protocol: Intravenous diphenhydramine is administered 30-60 minutes prior to the infusion [1]. Research Context: Recent studies compare IV diphenhydramine with IV cetirizine, finding the latter similarly effective but with less sedation, potentially improving workflow [4]. | | Modeling Cerebral Ischemia (via Histamine Pathways) | Purpose: To investigate the role of the histaminergic system in neuroprotection after stroke [5]. Methodology: In rodent models of Middle Cerebral Artery Occlusion (MCAO), histamine levels and receptor binding density are measured. The effects of H1, H2, and H3 receptor agonists/antagonists on infarct volume and neurological function are evaluated [5]. | | Scombroid Poisoning Treatment Model | Purpose: To study the treatment of histamine toxicity from spoiled fish [1]. Experimental Approach: Diphenhydramine is administered to antagonize H1 receptors and alleviate symptoms like urticaria, bronchoconstriction, and hypotension in clinical or experimental settings [1]. |

Mechanistic and Metabolic Pathways

The following diagrams illustrate the core signaling pathways and metabolic fate of diphenhydramine, which are central to its effects and research applications.

G Diphenhydramine Diphenhydramine H1_Receptor H1 Receptor Diphenhydramine->H1_Receptor Inverse Agonist Musc_Receptor Muscarinic Acetylcholine Receptor Diphenhydramine->Musc_Receptor Competitive Antagonist Sodium_Channel Intracellular Sodium Channel Diphenhydramine->Sodium_Channel Blocker Histamine Histamine Histamine->H1_Receptor Agonist (Blocked) Acetylcholine Acetylcholine Acetylcholine->Musc_Receptor Agonist (Blocked)

Diphenhydramine's multi-target mechanism of action involves blocking histamine and acetylcholine receptors, and sodium channels.

G Diphenhydramine Diphenhydramine Liver Liver Diphenhydramine->Liver Oral Absorption CYP2D6 CYP2D6 & other enzymes Liver->CYP2D6 Metabolites N-desmethylDiphenhydramine N,N-didesmethylDiphenhydramine CYP2D6->Metabolites Metabolism Excretion Excretion Metabolites->Excretion Renal Elimination

Diphenhydramine undergoes extensive hepatic metabolism primarily via CYP2D6 before renal excretion.

Research Considerations and Future Directions

For professionals in drug development, several aspects of diphenhydramine are worth noting:

  • Toxicity and Overdose: Diphenhydramine has a relatively narrow therapeutic index. Overdose can lead to serious anticholinergic effects, seizures, and cardiotoxicity (QT prolongation) [3]. This makes it a subject of study in clinical toxicology.
  • Neuropharmacology: Its role as a deliriant at high doses and its antimuscarinic properties link it to research on acetylcholine and cognition, with long-term use associated with increased dementia risk in the elderly [3].
  • Comparative Efficacy: As a first-generation antihistamine, its use is declining in favor of second-generation drugs due to superior safety profiles. Research now focuses on direct comparisons, such as IV cetirizine vs. IV diphenhydramine for premedication, to improve patient outcomes and efficiency [4].
  • Repurposing Potential: While its sedative effect is a drawback in allergy treatment, it is the basis for its OTC use in sleep aids. Research into its anxiolytic and antidepressant properties continues, exploring its complex interaction with neurotransmitter systems [2].

References

Drug Profile: Diphenhydramine

Author: Smolecule Technical Support Team. Date: February 2026

Diphenhydramine is a first-generation ethanolamine H1 receptor antagonist. It is widely used for its antihistaminic, antiemetic, hypnotic, and antiparkinson effects [1].

Attribute Technical Details
DrugBank ID DB01075 [1]
Generic Name Diphenhydramine [1]
IUPAC Name 2-(diphenylmethoxy)-N,N-dimethylethanamine [1]
Chemical Formula C17H21NO [1]
Molecular Weight 255.3547 g/mol [1]
Modality Small Molecule [1]
Therapeutic Categories Histamine H1 Antagonists [1]
Protein Binding ~78% - 85% [1]

Pharmacology & Mechanism of Action

Diphenhydramine functions primarily as an inverse agonist at the histamine H1 receptor. Its ability to cross the blood-brain barrier results in central nervous system effects. The drug also has significant activity as a muscarinic acetylcholine receptor antagonist [1].

Target Action Primary Organ System Clinical Effect
Histamine H1 Receptor Inverse Agonist Peripheral & CNS Reduces allergic symptoms; causes sedation [1]
Muscarinic Acetylcholine Receptor M2 Antagonist CNS Antiparkinson effects [1]
Histamine N-methyltransferase Inhibitor - - [1]

The diagram below illustrates the core mechanism of action of Diphenhydramine and its primary physiological effects.

G cluster_peripheral Peripheral Effects (H1 Receptor Blockade) cluster_central Central Nervous System Effects Diphenhydramine Diphenhydramine ReducedCapillaryPermeability Reduced Vascular Permeability Diphenhydramine->ReducedCapillaryPermeability InhibitedVasodilation Inhibited Flushing & Vasodilation Diphenhydramine->InhibitedVasodilation ReducedSmoothMuscleContraction Reduced Bronchial & GIT Smooth Muscle Contraction Diphenhydramine->ReducedSmoothMuscleContraction InhibitedEosinophilChemotaxis Inhibited Eosinophilic Chemotaxis Diphenhydramine->InhibitedEosinophilChemotaxis CNS_Sedation CNS H1 Receptor Blockade (Sedation/Hypnosis) Diphenhydramine->CNS_Sedation CoughCenterSuppression Medullary Cough Center Suppression Diphenhydramine->CoughCenterSuppression Antiemetic Chemoreceptor Trigger Zone Inhibition (Antiemetic) Diphenhydramine->Antiemetic Antimuscarinic Central Antimuscarinic Effects (Antivertigo) Diphenhydramine->Antimuscarinic

Pharmacokinetic Profile

Understanding the absorption, distribution, metabolism, and excretion of Diphenhydramine is critical for experimental design and dosage formulation [1].

Parameter Value / Characteristics
Absorption Rapidly absorbed after oral administration [1].
Time to Peak Concentration (Tmax) ~2-3 hours [1].
Oral Bioavailability 40% - 60% [1].
Volume of Distribution 3.3 - 6.8 L/kg (widely distributed, including to the CNS) [1].

| Metabolism | Extensive first-pass metabolism via hepatic N-demethylation. • Primary metabolite: N-desmethyldiphenhydramine. • Secondary metabolite: N,N-didesmethyldiphenhydramine [1]. | | Protein Binding | 78% - 85% [1]. |

The metabolic pathway of Diphenhydramine is visualized in the following flowchart.

G ParentDrug Diphenhydramine PrimaryMetabolite N-desmethyldiphenhydramine (First Demethylation) ParentDrug->PrimaryMetabolite Hepatic N-demethylation SecondaryMetabolite N,N-didesmethyldiphenhydramine (Second Demethylation) PrimaryMetabolite->SecondaryMetabolite Hepatic N-demethylation AcetylMetabolite Acetyl Metabolites (e.g., N-acetyl-N-desmethyldiphenhydramine) PrimaryMetabolite->AcetylMetabolite Acetylation

Key Experimental Methodologies

For researchers aiming to study Diphenhydramine, here are summaries of key methodological approaches derived from its known pharmacology.

Experimental Area Suggested Methodology
Receptor Binding Assays Use radioligand binding studies (e.g., with [3H]-mepyramine) on cell membranes expressing cloned human H1 receptors to determine Ki and IC50 values, confirming inverse agonist activity [1].
In Vivo Efficacy (Allergy) Employ histamine-induced wheal and flare models in guinea pigs or rodents. Measure reduction in wheal diameter and vascular permeability after oral or parenteral administration [1].
Sedation & CNS Studies Utilize open-field tests, rotarod performance, and EEG measurements in rodent models to quantify sedative effects and correlate with CNS receptor occupancy [1].
Pharmacokinetic Profiling Conduct LC-MS/MS analysis of plasma samples following single-dose administration in pre-clinical models to calculate Cmax, Tmax, AUC, and half-life [1].

Research Implications

Diphenhydramine serves as a classic prototype for first-generation H1 antihistamines. Its broad interaction with multiple neurotransmitter systems (including dopamine, norepinephrine, serotonin, and acetylcholine) makes it a compelling candidate for investigating polypharmacology and drug repurposing, particularly for its potential anxiolytic and antidepressant properties [1].

References

Drug Overview and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Diphenhydramine is a first-generation ethanolamine H1 receptor antagonist (antihistamine) with additional sedative, antiemetic, antitussive, and antiparkinson properties [1] [2]. It functions primarily as an inverse agonist at the histamine H1 receptor, reversing the effects of histamine and reducing allergy symptoms [1] [2]. Its ability to cross the blood-brain barrier causes sedation, and it also has significant antimuscarinic (anticholinergic) activity and local anesthetic properties via intracellular sodium channel blockade [1] [2].

The diagram below illustrates this multi-target mechanism of action:

mechanism_of_action Diphenhydramine Multi-Target Mechanism cluster_peripheral Peripheral & Central Nervous System cluster_effects Clinical Effects DPH Diphenhydramine H1 Histamine H1 Receptor DPH->H1 Musc Muscarinic Acetylcholine Receptor DPH->Musc NaChan Intracellular Sodium Channel DPH->NaChan Allergy Reduced Allergic Symptoms H1->Allergy Blocks Sedation Sedation H1->Sedation  Blocks in CNS AntiE Antiemetic Effect H1->AntiE  Blocks in Vestibular System & CTZ Parkinsonism Reduced Parkinsonism Symptoms Musc->Parkinsonism Antagonizes Anesthesia Local Anesthesia NaChan->Anesthesia Blocks

Diagram: Diphenhydramine's multi-target mechanism of action and resulting clinical effects.

Pharmacokinetic Profile

The table below summarizes the quantitative pharmacokinetic data for diphenhydramine.

Parameter Value Details & Variability
Bioavailability 40%–60% [1] Oral; range also reported as 72% ±8% [2]
Protein Binding 78%–99% [1] [2] Primarily bound to plasma proteins
Volume of Distribution 3.3–6.8 L/kg[citeaton:1] Widely distributed; range also reported as ~17 L/kg [2]
Metabolism Extensive first-pass Liver, primarily via CYP2D6 [3] [2]
Elimination Half-Life 2.4–13.5 hours[citeaton:1] Terminal half-life ~9 hours in adults, shorter in children [2]
Excretion Urine: 94%[citeaton:1] Mostly as metabolites; <2% excreted unchanged [2]

Clinical Applications and Dosing

Diphenhydramine has several FDA-approved and off-label uses. Second-generation antihistamines are often preferred for allergies due to diphenhydramine's sedative effects [2].

Condition / Use Typical Adult Dose (Oral) & Route Key Considerations & Evidence
Allergic Rhinitis (FDA-approved) 25–50 mg every 4–6 hours [2] Max 300 mg daily [2]. For acute allergic reactions in ER [3].
Insomnia (Off-label) 25–50 mg, 30 min before bedtime [2] Short-term use; American Academy of Sleep Medicine suggests poor effectiveness [3].
Motion Sickness (FDA-approved) 25–50 mg every 4–6 hours [2] Start 30 minutes before event; for prevention, not treatment [2].
Extrapyramidal Symptoms (Off-label) 25–50 mg every 6–8 hours [2] Treats dystonia, parkinsonism, akathisia from antipsychotics [3].
Anaphylaxis Adjunct (FDA-approved, IV) 25–50 mg (IV/IM) [2] Adjunct after epinephrine; does not replace first-line treatment [2].
Local Anesthesia (Off-label) Topical application [3] For patients allergic to common local anesthetics [3].

Experimental Protocols

The search results confirm that detailed experimental protocols are crucial for reproducibility in biomedical research [4] [5], but specific laboratory protocols for synthesizing or testing diphenhydramine were not found.

To locate the experimental details you need:

  • Search specialized repositories like Nature Protocols, Cold Spring Harbor Protocols, Bio-protocol, and Springer Protocols.
  • Use precise keywords such as "diphenhydramine synthesis protocol," "H1 receptor binding assay protocol," or "in vivo histamine challenge model."
  • Consult pharmacological methods textbooks and research articles, which often include detailed 'Methods' sections describing specific assays (e.g., receptor binding, CYP450 inhibition) relevant to drug development.

References

Pharmacological Foundation & Adverse Effects

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative data and mechanistic information essential for understanding diphenhydramine's profile.

Parameter Description / Value Clinical / Research Significance
DrugBank ID DB01075 [1] Standardized drug identifier.
Year of FDA Approval 1946 [2] Context for its long-standing use and pre-modern testing standards.
Primary Mechanism of Action Inverse agonist of the histamine H1 receptor [1]. Underlies its antihistamine effects.
Secondary Mechanisms Antagonist of muscarinic acetylcholine receptors; intracellular sodium channel blocker [1]. Explains anticholinergic effects (dry mouth, urinary retention) and local anesthetic properties.
Bioavailability 40-60% [1] Indicates moderate and variable systemic absorption after oral administration.
Protein Binding ~80-85% [1] Influences drug distribution and potential for protein-binding interactions.
Half-Life Range 2.4 - 18 hours [2] [1] Highly variable; age-dependent (shorter in children, longer in elderly). Impacts dosing frequency and drug accumulation risk.
Key Quantitative Safety Data >1.5 million prescriptions/year in US; >300 OTC formulations; 43.8% of pediatric accidental ingestions require hospitalization [2]. Illustrates widespread availability and significant public health hazard, especially in children.

Comparative Safety and Efficacy Profile

The following diagram summarizes the core risk-benefit profile of diphenhydramine in comparison to modern alternatives, synthesizing key information from the data tables.

G Diphenhydramine Diphenhydramine SecondGenAntihistamines Second-Generation Antihistamines (e.g., Cetirizine, Fexofenadine) Diphenhydramine->SecondGenAntihistamines Superior Therapeutic Ratio D1 Significant Sedation &\nPsychomotor Impairment Diphenhydramine->D1 D2 Anticholinergic Effects\n(Dry mouth, urinary retention) Diphenhydramine->D2 D3 Cognitive Risks in Elderly\n(Dementia, Alzheimer's) Diphenhydramine->D3 D4 Paradoxical Excitation\n(Agitation in children) Diphenhydramine->D4 D5 Abuse Potential (e.g.,\n'Benadryl Challenge') Diphenhydramine->D5 S1 Minimal to No Sedation SecondGenAntihistamines->S1 S2 No Significant\nAnticholinergic Effects SecondGenAntihistamines->S2 S3 Favorable Safety Profile\nin All Age Groups SecondGenAntihistamines->S3 S4 24-Hour Coverage with\nSingle Dose SecondGenAntihistamines->S4

Diphenhydramine versus second-generation antihistamines risk-benefit profile.

Experimental Protocols for Modern Research

For researchers evaluating diphenhydramine against newer agents, the following protocols provide a methodological framework.

Clinical Workflow: Comparing IV Antihistamines for Infusion Reactions

This protocol is based on a recent literature review comparing intravenous (IV) cetirizine and IV diphenhydramine for preventing infusion-related reactions in outpatient settings [3].

  • 1. Objective: To compare the efficacy, incidence of sedation, and impact on workflow (patient chair time) between IV cetirizine and IV diphenhydramine in a premedication regimen.
  • 2. Population: Adult and pediatric patients scheduled to receive infusions of biologics or chemotherapeutic agents known to carry a risk of infusion-related reactions.
  • 3. Methodology:
    • Design: Prospective, randomized, controlled trial. A double-blind design is optimal.
    • Intervention: Patients are randomized to receive either:
      • Group A: IV Cetirizine (10 mg for adults, weight-based for children).
      • Group B: IV Diphenhydramine (25-50 mg for adults, weight-based for children).
    • Both groups receive standard premedications (e.g., steroids) per institutional protocol.
  • 4. Data Collection:
    • Primary Efficacy Endpoint: Incidence of infusion-related reactions (e.g., urticaria, flushing, hypotension) during and up to 2 hours post-infusion.
    • Primary Safety Endpoint: Patient-reported sedation levels using a standardized scale (e.g., Likert or VAS) at 30, 60, and 120 minutes post-administration.
    • Workflow Efficiency: Total patient chair time, defined as from drug administration to discharge readiness.
    • Statistical Analysis: Non-inferiority test for efficacy; superiority test for sedation and chair time.
In Vitro / Preclinical: Receptor Binding and Specificity

This protocol assesses the selectivity of antihistamines, which underlies their side effect profile [1].

  • 1. Objective: To determine the binding affinity (Ki) of diphenhydramine and a comparator second-generation antihistamine for the H1 receptor versus muscarinic acetylcholine receptors.
  • 2. Cell Line Preparation: Use transfected cell lines (e.g., HEK-293) stably expressing human H1 receptors or human M1-M5 muscarinic receptors.
  • 3. Methodology:
    • Radioligand Binding Assay: Perform competitive binding experiments.
    • For H1 receptors, use a radiolabeled H1 antagonist like [3H]pyrilamine.
    • For muscarinic receptors, use a radiolabeled antagonist like [3H]N-methylscopolamine.
    • Incubate membrane preparations with a fixed concentration of the radioligand and increasing concentrations of the test compounds (diphenhydramine, second-gen antihistamine).
  • 4. Data Analysis:
    • Determine the concentration of test compound that inhibits 50% of specific radioligand binding (IC50).
    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
    • Key Outcome: A significantly higher Ki for muscarinic receptors in the second-generation antihistamine demonstrates its superior receptor selectivity and predicts a lower anticholinergic side effect profile.

A Shift in Research Paradigms

Current research strongly advocates for a final transition away from diphenhydramine. Foundational studies are now cited to highlight its drawbacks, and the research focus has shifted towards validating and adopting second-generation antihistamines like cetirizine and fexofenadine [2] [3]. This is supported by their:

  • Proven Non-Inferior Efficacy: IV cetirizine is as effective as IV diphenhydramine in managing acute urticaria and preventing infusion reactions [2] [3].
  • Superior Safety and Efficiency: They demonstrate significantly less sedation, fewer anticholinergic effects, and can improve clinical workflow by reducing monitoring times and potentially allowing for faster patient discharge [3].

References

UHPLC Application Note: Assay and Impurity Analysis of Diphenhydramine HCl

Author: Smolecule Technical Support Team. Date: February 2026

This document summarizes a developed and validated Ultra-High-Performance Liquid Chromatography (UHPLC) method for the simultaneous assay of Diphenhydramine HCl and the quantification of its related organic impurities in an oral solution formulation [1].

Introduction

Many over-the-counter (OTC) drug products, such as diphenhydramine and phenylephrine hydrochloride oral solution, lack official compendial analytical methods. This necessitates the development of modern, robust methods to ensure pharmaceutical quality. The method described here was developed to separate and quantify diphenhydramine and eleven related organic impurities, overcoming challenges posed by excipients in oral solutions. It has been validated in accordance with International Council for Harmonisation (ICH) Q2(R1) guidelines [1].

Materials and Methods
2.1. Chemicals and Reagents
  • Mobile Phase A: Aqueous solution with 60 mM potassium perchlorate, adding 0.6 mL of 70% perchloric acid per liter [1].
  • Mobile Phase B: A mixture of 60 mM potassium perchlorate and acetonitrile (45:55, v/v), with 0.6 mL of 70% perchloric acid added per liter [1].
  • Diluent: 20 mM ammonium formate in water, adjusted to pH 4.0 with formic acid [1].
  • Samples: Two marketplace oral solutions (Brand A and B) containing phenylephrine (1.25 mg/mL) and diphenhydramine HCl (0.50 mg/mL) [1].
  • Standards: Reference standards for diphenhydramine, phenylephrine, and their related impurities [1].
2.2. Instrumentation and Chromatographic Conditions

The experimental setup for the UHPLC analysis is summarized in the table below.

Table 1: Liquid Chromatography Conditions [1]

Parameter Specification for Impurity Analysis Specification for Assay Analysis
Instrument Agilent 1290 UHPLC (or equivalent) Agilent 1290 UHPLC (or equivalent)
Column Kinetex 2.1 × 150 mm, 1.7 µm C8 Kinetex 2.1 × 150 mm, 1.7 µm C8
Column Temperature 15 °C 15 °C
Flow Rate 0.30 mL/min 0.30 mL/min
Detection Wavelength 210 nm 210 nm
Injection Volume 5 µL 4 µL
Mobile Phase Gradient elution (Table 2) Gradient elution (Table 2)

Table 2: Gradient Elution Program [1]

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.00 100 0
14.00 100 0
14.01 80 20
17.00 75 25
31.00 67 33
38.00 67 33
38.01 55 45
44.00 55 45
54.00 40 60
66.00 40 60
66.01 0 100
70.00 0 100
70.01 100 0
74.00 100 0
2.3. Sample Preparation
  • For Impurity Analysis: Dilute original samples to 40% of their original concentration using the diluent. This results in nominal concentrations of 0.50 mg/mL for diphenhydramine and 0.20 mg/mL for phenylephrine [1].
  • For Assay Analysis: Dilute samples to 5% of the dosage strength, resulting in nominal concentrations of 62.5 µg/mL for diphenhydramine and 25 µg/mL for phenylephrine [1].
Results and Discussion
3.1. Method Development and Robustness

Method development began with parameters from a USP monograph for a tablet form but required modification for oral solutions. A C8 column was found to be superior to amide columns for resolving early-eluting phenylephrine impurities from excipients. A column temperature of 15°C provided the best resolution for key impurities. The method demonstrated little dependence on changes in flow rate, temperature, wavelength, and injection volume during robustness testing [1].

3.2. Impurity Specification Limits

The method was validated to quantify the following impurities at the specified levels.

Table 3: Related Impurities and Specification Limits [1]

Analyte Abbreviation Specification Limit (%)
Diphenhydramine related compound A RC A 0.2
Diphenhydramine related compound B RC B 0.2
Diphenhydramine n-oxide NOX 1.2
Benzophenone BP 0.7
Benzhydrol BH 0.5
Phenylephrine related compound C RC C 0.3
Phenylephrine related compound D RC D 0.3
Phenylephrine related compound E RC E 0.3
Phenylephrine related compound F RC F 0.3
Phenylephrine related compound G RC G 0.3
Phenylephrine related compound H RC H 1.0
Experimental Workflow and Analytical Scope

The following diagrams, created using Graphviz, outline the experimental workflow and the scope of the analytical method.

G cluster_sample Sample Preparation start Start Method prep Prepare Mobile Phase & Diluent start->prep standard Prepare Reference Standards prep->standard sample Prepare Sample Solutions standard->sample uhlc UHPLC Analysis sample->uhlc data Data Acquisition & Analysis uhlc->data end Report Results data->end

Method Workflow

G api Diphenhydramine HCl Oral Solution assay Assay Determination api->assay Quantifies Active Ingredient impurities Impurity Profiling api->impurities Identifies & Quantifies

Analytical Method Scope

Important Limitations and Next Steps

The information provided is a summary of a single research article [1]. A complete Application Note would require more detailed validation data (e.g., linearity, accuracy, precision ranges) and system suitability tests, which were not fully available in the search results.

  • Consult Official Compendia: Check the latest editions of the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), or other relevant pharmacopoeias for any subsequently published official monographs on Diphenhydramine HCl.
  • Contact Standards Providers: Reach out to organizations like the United States Pharmacopeia (USP) or chemical standards suppliers to obtain the exact reference standards for diphenhydramine and its listed impurities.

References

HPLC Application Note for Diphenhydramine HCl Analysis

Author: Smolecule Technical Support Team. Date: February 2026

This application note outlines a reversed-phase HPLC method for the assay of Diphenhydramine HCl in a capsule formulation, demonstrating excellent peak shape without traditional tailing-suppressing agents [1].

  • Objective: To separate and quantify Diphenhydramine HCl in a pharmaceutical capsule using a simple and robust HPLC method.
  • Method Summary: The method uses a Cogent Silica-C column with an isocratic mobile phase, providing a fast analysis time of under two minutes.

Detailed Experimental Protocol

Here is the step-by-step methodology for the analysis of Diphenhydramine HCl:

1. Equipment and Reagents

  • HPLC System: Standard HPLC system with UV detector.
  • Column: Cogent Silica-C, 4µm, 100Å, 4.6 x 75mm [1].
  • Mobile Phase: 50:50 (v/v) Deionized Water / Acetonitrile with 5mM Ammonium Acetate [1].
  • Standard Solution: Diphenhydramine HCl Pharmaceutical Secondary Standard [2].
  • Sample: Diphenhydramine HCl capsule (e.g., 25 mg strength Benadryl).

2. Sample Preparation

  • Open a capsule and transfer the contents to a 10 mL volumetric flask.
  • Add a portion of the mobile phase, sonicate for 10 minutes to dissolve, and dilute to the mark with the mobile phase.
  • Filter the solution through a 0.45µm nylon syringe filter before injection [1].

3. HPLC Instrumental Parameters The table below summarizes the key parameters used in the analysis:

Parameter Specification
Column Cogent Silica-C, 4µm, 100Å, 4.6 x 75mm [1]
Mobile Phase 50:50 DI Water / Acetonitrile with 5mM Ammonium Acetate [1]
Flow Rate 1.0 mL/minute [1]
Injection Volume 2µL [1]
Detection UV @ 254nm [1]
Column Temperature Ambient (not controlled)
Retention Time (t₀) ~0.9 minutes [1]

4. System Suitability

  • Theoretical Plates (N): The column should deliver high efficiency; monitor the peak shape of Diphenhydramine.
  • Tailing Factor (T): Should be less than 2.0, demonstrating minimal peak tailing even without ion-pairing agents.
  • Repeatability: The method demonstrates excellent reproducibility across columns from different manufacturing batches [1].

Stability and Robustness Considerations

For a comprehensive analysis, understanding the stability of the analyte and the HPLC method is crucial.

  • Solution Stability: Diphenhydramine solutions are stable for up to 14 days when stored refrigerated (2-8°C) in intravenous admixtures [3]. However, note that the compound can degrade under forced conditions:

    • UV Light: Exposure causes significant degradation, leading to a yellow-colored solution and the formation of new compounds visible on chromatograms [4].
    • Oxidative Stress: The drug is highly susceptible to degradation by hydrogen peroxide (H₂O₂) [3].
  • Method Robustness: The use of a stability-indicating HPLC method is essential. This means the method can accurately measure Diphenhydramine even in the presence of its degradation products, as validated by forced degradation studies [3].

Workflow Diagram

The following diagram visualizes the workflow of the method development and analysis process:

Start Start Method Development Scout Method Scouting Select Column & Mobile Phase Start->Scout Optimize Method Optimization Adjust pH, Gradient, Flow Scout->Optimize Validate Method Validation Accuracy, Precision, LOD/LOQ Optimize->Validate Analyze Routine Analysis Validate->Analyze

Conclusion

This detailed protocol provides a reliable and efficient method for the analysis of Diphenhydramine HCl using a simple isocratic HPLC system. The method avoids the use of ion-pairing reagents, which often require long equilibration times, and instead achieves excellent peak shape through a modern stationary phase chemistry [1]. The provided parameters for sample preparation, instrumentation, and system suitability offer a solid foundation for researchers to implement this assay in quality control or drug development settings.

References

Core Spectroscopic Techniques in Pharmaceutical Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes common spectroscopic methods used in drug development and biomedical sciences, along with their key applications [1].

Technique Key Applications in Drug Development & Biomedical Sciences
Steady-state, Near-Infrared (NIR) Spectroscopy Rapid, non-destructive pharmaceutical analysis with little to no sample preparation. Used for identifying slight variations in complex datasets when combined with chemometrics [1].
Raman Spectroscopy Provides a "fingerprint" for identification of analytes. Applications range from material identification to nanotechnology. Useful for microplastic identification, demonstrating its capability for small particle analysis [2] [1].
Ultraviolet (UV) Spectroscopy Determination of metals in samples of water or solids. Used in environmental analysis, which can be relevant for ensuring ingredient purity and safety [1].
Atomic Absorption Spectrometry (AAS) Direct analysis of solid or semisolid samples to determine metal concentrations, useful for detecting impurities [1].
Infrared (IR) Spectroscopy Determination of air mass composition; long-range sensors are available. Useful for environmental monitoring [1].
X-ray Fluorescence (XRF) Determination of the atomic composition of solid materials and metal concentrations in particulate matter from air or soil samples [1].
Photon Time-of-Flight Spectroscopy Provides data on optical properties of tissues; can be valuable for diagnostics and therapies like photodynamic therapy [1].
Holographic Microspectroscopy Non-invasive, label-free optical detection and measurement of specific molecules (e.g., hemoglobin) in human cells and tissues [1].

Detailed Protocol: Microplastic Analysis via Raman Microscopy

This protocol, adapted from a review on microplastic identification, exemplifies the rigorous workflow involved in analyzing microscopic contaminants, which can be analogous to other particulate analyses in drug development [2].

Workflow Overview

The diagram below outlines the key stages of the analysis, from sample preparation to data interpretation.

G Sample_Prep Sample Preparation Filtration Filtration Sample_Prep->Filtration Oxidative_Cleanup Oxidative & Enzymatic Cleanup Filtration->Oxidative_Cleanup Raman_Imaging Raman Imaging & Mapping Oxidative_Cleanup->Raman_Imaging Signal_Enhancement Signal Enhancement Raman_Imaging->Signal_Enhancement Spectral_Analysis Spectral Analysis & ID Signal_Enhancement->Spectral_Analysis Data_Validation Data Validation Spectral_Analysis->Data_Validation

Materials and Instrumentation
  • Raman Microscope: Equipped with lasers (e.g., 532 nm, 785 nm), high-quality filters, and a sensitive CCD detector [2].
  • Spectral Library: Comprehensive database of polymer spectra, including those from weathered materials for improved accuracy [2].
  • Software: For automated particle location, mapping, and spectral matching [2].
  • Filters: Membrane filters (e.g., aluminum oxide) with a pore size of ≤1 μm for sample collection [2].
Step-by-Step Procedure
  • Sample Preparation:
    • Filtration: Filter the liquid sample through a membrane filter to concentrate the particles [2].
    • Cleanup: Treat the sample with oxidative agents (e.g., H₂O₂) or enzymes to remove biological material that could cause fluorescence interference [2].
  • Raman Imaging & Mapping:
    • Automated Particle Location: Use software routines to automatically locate potential particles on the filter substrate based on image analysis [2].
    • Define Measurement Area: Select the area for hyperspectral mapping.
    • Set Acquisition Parameters:
      • Laser Wavelength: 785 nm is often preferred to minimize fluorescence.
      • Spatial Resolution: Set to ~1 µm to detect small particles.
      • Spectral Range: Ensure it covers the fingerprint region (e.g., 500-1500 cm⁻¹).
    • Acquire Hyperspectral Cube: Collect a spectrum for every pixel in the defined area [2].
  • Data Processing & Analysis:
    • Preprocessing: Apply baseline correction and smoothing to all spectra.
    • Signal Enhancement: If the signal is weak, use Surface-Enhanced Raman Scattering (SERS) by adding metallic colloids (e.g., gold or silver nanoparticles) to the sample [2].
    • Library Matching: Compare the processed spectrum of each particle against the spectral library. A high hit-quality index confirms polymer identity [2].
  • Validation:
    • Manually review the spectra of identified particles to confirm the automated results.
    • Report the particle count, size distribution, and polymer type [2].

Advanced Data Analysis: The Role of AI and Chemometrics

Core AI Concepts in Spectroscopy [3]
  • Chemometrics: The mathematical extraction of relevant chemical information from measured analytical data.
  • Machine Learning (ML): A subfield of AI where models learn from data without explicit programming.
  • Deep Learning (DL): Uses multi-layered neural networks for hierarchical feature extraction, powerful for analyzing raw spectral data.
  • Generative AI (GenAI): Can create synthetic spectra to balance datasets or augment data for more robust model training.
Common ML Models for Spectral Analysis
Model Type Common Use Cases in Spectroscopy
Partial Least Squares (PLS) Regression Quantitative calibration, predicting analyte concentration from spectral intensities [3].
Principal Component Analysis (PCA) Unsupervised exploration of spectral data, outlier detection, and dimensionality reduction [3].
Support Vector Machine (SVM) Classification of samples (e.g., authentic vs. adulterated) and nonlinear regression [3].
Random Forest (RF) Spectral classification and authentication; provides feature importance rankings to identify diagnostic wavelengths [3].
Convolutional Neural Networks (CNN) Deep learning model that automatically extracts features from raw or minimally preprocessed spectra and hyperspectral images [3].

Suggested Pathways for Further Information

Since "Diaphen spectroscopy" was not found in the available literature, you may need to employ alternative search strategies:

  • Verify the Terminology: Double-check the spelling and terminology. It might be a proprietary name from a specific instrument manufacturer.
  • Consult Specialized Databases: Search in patent databases (like USPTO or WIPO) or direct scientific instrument vendor websites for technical notes.
  • Broaden Your Search: Explore general resources on Raman and Infrared (IR) spectroscopy, as these are foundational techniques for molecular analysis in drug development [2] [1].

References

A Framework for Effective Lab Protocols and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Creating a robust protocol ensures consistency, safety, and reproducibility in the lab. The following table outlines the essential components that should be included in any detailed protocol, synthesized from established laboratory guidelines [1] [2] [3].

Component Description & Key Considerations
1. Clear Objective & Scope States the procedure's purpose, desired outcome, and any constraints or limitations [1].
2. Materials & Equipment Detailed list with specifications (grades, concentrations, catalog numbers) and safety gear [1] [4].
3. Safety & Compliance Identifies hazards, required Personal Protective Equipment (PPE), and emergency protocols [1] [3].
4. Step-by-Step Instructions Numbered, sequential steps using precise language and parameters (e.g., time, temperature, speed) [1] [4].
5. Data Integrity & QC Defines how to record results, quality control checks, and calibration procedures [1] [2].
6. Troubleshooting & Tips Includes common issues, expected results, and expert tips to avoid pitfalls [4].
7. Documentation Outlines how results should be documented, reported, and stored [1] [2].

Protocol Template with Workflow Visualization

Here is a practical template you can adapt. The workflow can be visualized using a diagram to enhance clarity and comprehension.

D Experimental Workflow for Assay Validation start Start Experiment prep Sample Preparation (Specify buffer, volume, temp) start->prep treat Apply Treatment (Detail concentration, time) prep->treat measure Perform Measurement (e.g., Spectrophotometry) treat->measure decision Quality Control Check Passed? measure->decision decision->prep No record Record Raw Data decision->record Yes analyze Analyze Results record->analyze end End / Generate Report analyze->end

Template Structure:

  • Title: [Name of the Protocol/Assay, e.g., "Diaphen Bioactivity Assay"]
  • Version: [e.g., 1.0]
  • Authors & Affiliations: [Names, department, date]
  • 1.0 Purpose: Briefly describe the intent of this protocol and its application in drug development.
  • 2.0 Principle: Explain the scientific principle or mechanism behind the assay.
  • 3.0 Materials & Reagents:
    • 3.1 Reagents: List all chemicals, buffers, and their precise preparation methods [4].
    • 3.2 Equipment: List instruments with models and settings [2].
    • 3.3 Safety Warnings: Highlight hazardous materials and required PPE [1] [3].
  • 4.0 Procedure: Use the numbered, detailed format as shown in the table above.
  • 5.0 Data Analysis: Explain how to process raw data, including formulas and statistical methods.
  • 6.0 Expected Results & Troubleshooting: | Problem | Potential Cause | Solution | | :--- | :--- | :--- | | High background signal | Contaminated reagents | Prepare fresh buffer; filter reagents | | Low signal intensity | Incubation time too short | Optimize and extend incubation time |
  • 7.0 References: Cite any literature or previous protocols that informed this work.

Tips for Finalizing Your Protocol

To ensure your application notes are of the highest standard, consider these final points:

  • Embrace Detail: The difference between a good and a great protocol is often in the nuances. Include all critical parameters (e.g., "vortex for 15 seconds," "incubate at 37°C for 60±5 minutes") to ensure consistency [4].
  • Leverage Digital Tools: Consider using Electronic Lab Notebooks (ELNs) or protocol management software. These platforms can help centralize protocols, manage version control, and facilitate collaboration across teams [1] [2].
  • Incorporate Visuals: Beyond workflow diagrams, include tables for data, charts for expected results, and, if possible, representative images. This greatly enhances understanding.

References

DIAPHEN: An Experimental Field Phenotyping Platform

Author: Smolecule Technical Support Team. Date: February 2026

The DIAPHEN platform is used for field phenotyping in agricultural research. The protocol below is based on experiments conducted to study biomass sorghum.

Experimental Protocol Summary

The following table summarizes the core objectives and designs of experiments carried out during the summer seasons of 2014, 2015, and 2016 at the this compound platform in Mauguio, France [1].

Experiment Year Primary Objective Genotypes Studied Experimental Design Key Measured Variables
2016 Compare modelling approaches for capturing phenotypic plasticity in tiller growth and mortality. Two (G1 & G6) [1] Randomized complete block design with 3 replications. Two planting densities: Low (LD: 20 plants/m²) and High (HD: 40 plants/m²) [1]. Plant height (PHT), tiller number (NBT), leaf area (AREA), above-ground dry weight (ADW), light interception [1].
2014 & 2015 Validate the Ecomeristem model's capacity to simulate growth, development, and biomass component traits. Eight (G1–G8) [1] Randomized complete block design with 3 replications. Classical low planting density (LD) only [1]. Leaf appearance and senescence, plant height, tiller number, leaf area, organ dry weights, stem sugar content [1].

Key Methodological Details [1]:

  • Plant Material & Germination: Biomass sorghum genotypes were used. Germination was defined as the appearance of the first leaf tip and occurred on average 5 days after sowing.
  • Weekly Monitoring: Four plants per block were tagged and monitored weekly for the number of appeared, ligulated, and green leaves on the main stem, plant height, and tiller number.
  • Bi-Weekly & Periodic Sampling: Leaf blade area was calculated every two weeks. Destructive plant sampling was performed on three key dates during the growth cycle to estimate the dry weight of different organs (stems, leaves, panicles).
  • Environmental Data: Air temperature, relative humidity, and photosynthetically active radiation (PAR) were measured hourly and used as inputs for simulations.
Experimental Workflow Diagram

The diagram below illustrates the high-level workflow of the this compound experiments.

DIAPHEN_Workflow Start Start: Field Experiment Design Randomized Complete Block Design Start->Design Planting Sowing & Germination Monitoring Design->Planting Weekly Weekly In-Season Monitoring Planting->Weekly Periodic Periodic Destructive Sampling Planting->Periodic EnvData Environmental Data Collection Planting->EnvData Analysis Data Analysis & Model Simulation Weekly->Analysis Periodic->Analysis EnvData->Analysis End Output: Phenotypic Traits & Model Validation Analysis->End

Diphenhydramine: A Pharmacological Overview

In the biomedical context, "diphenhydramine" is a first-generation antihistamine medication, commonly known by the brand name Benadryl. Its primary and adjunct clinical uses are summarized below [2] [3] [4].

Application Purpose / Mechanism Key Notes & Dosing
Primary Use: Allergic Conditions Competitively blocks histamine at H1 receptors, reducing symptoms like pruritus, sneezing, and rhinorrhea [3] [4]. First-line for acute allergic reactions; used for allergic rhinitis, urticaria. Available in oral, topical, and injectable forms [4].
Adjunct Use: Anaphylaxis Used alongside epinephrine and corticosteroids to manage histamine-mediated symptoms [3] [4]. Not a first-line treatment; should only be administered after acute symptoms are controlled with epinephrine [4].
Insomnia Antagonism of central H1 receptors in the brain produces sedative effects [3] [4]. Common ingredient in over-the-counter sleep aids (e.g., 25-50 mg adult dose). Not recommended for long-term use [4].
Antiemetic Inhibits the medullary chemoreceptor trigger zone, reducing nausea and vomiting [2] [4]. Used for motion sickness and other forms of nausea [4].
Anticholinergic Effects Competitive antagonism of muscarinic acetylcholine receptors [2] [3]. Basis for its use in managing parkinsonism and drug-induced extrapyramidal symptoms [4].
Primary Pharmacological Mechanism of Action

The following diagram outlines the core mechanism of action of diphenhydramine as an H1 receptor antagonist.

Diphenhydramine_Mechanism Allergen Allergen Exposure HistRelease Mast Cell Degranulation & Histamine Release Allergen->HistRelease H1R H1 Receptor Activation HistRelease->H1R Symptoms Allergic Symptoms: Pruritus, Vasodilation, Bronchoconstriction H1R->Symptoms DPH Diphenhydramine (DPH) Block Competitive H1 Receptor Blockade DPH->Block Block->H1R  Inhibits Prevention Prevention/Reduction of Symptoms Block->Prevention

How to Proceed

Given the distinct nature of these two subjects, you can focus your efforts more effectively:

  • If your interest is in agricultural science and plant phenotyping, the detailed protocol from Bio-protocol.org [1] is your best resource. You may find it helpful to search for the cited primary research paper (Luquet et al., 2018) for the most in-depth data.
  • If your work is in pharmacology or drug development, the information on diphenhydramine [2] [3] [4] is highly relevant. The PMC articles, in particular, offer detailed scientific reviews of its clinical applications and cellular effects.

References

Summary of Quantitative Data from Literature

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key pharmacokinetic parameters and bioequivalence results for diphenhydramine from a study comparing two formulations, which serves as evidence for a validated quantification method [1].

Parameter Description Value for Diphenhydramine (Geometric Mean Ratio % [90% CI])
AUC0–t Area under the concentration-time curve from time zero to the last measurable time point, indicating total exposure. 102.62% (98.15–107.30)
AUC0–inf Area under the concentration-time curve from time zero to infinity, indicating total exposure extrapolated to infinity. 102.73% (98.31–107.34)
Cmax Maximum observed concentration in plasma. 102.51% (93.54–112.35)
tmax Time to reach Cmax (median). 3 hours

Bioanalytical Method Overview

The study established bioequivalence between two formulations of a drug containing ibuprofen and diphenhydramine hydrochloride [1].

  • Analytical Technique: The concentrations of diphenhydramine in human plasma were determined using a validated LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry) method.
  • Key Experimental Conditions:
    • Design: A randomized, two-treatment, two-period, two-sequence, single-dose crossover study.
    • Sample Collection: Blood samples were collected over a 96-hour period after drug administration.
    • Bioequivalence Criteria: The 90% confidence intervals for the geometric mean ratios of AUC and Cmax fell within the acceptance range of 80% to 125%.

Experimental Workflow for Bioanalysis

The general workflow for a bioanalytical method, as implied by the study, can be visualized in the following diagram. This outlines the key stages from sample collection to data analysis.

SampleCollection Sample Collection SamplePrep Sample Preparation SampleCollection->SamplePrep LCAnalysis LC Separation SamplePrep->LCAnalysis MSDetection MS/MS Detection LCAnalysis->MSDetection DataQuant Data Quantification MSDetection->DataQuant PKAnalysis PK & Statistical Analysis DataQuant->PKAnalysis

To develop a complete application note, the Sample Preparation and LC-MS/MS Analysis stages require detailed parameters that are not provided in the search results. Here is a general outline of what these steps typically involve:

  • Sample Preparation (Sample Clean-up): This is a critical step to remove proteins and interfering substances from the plasma matrix. Common techniques include:

    • Protein Precipitation (PPT): Adding an organic solvent like acetonitrile or methanol to precipitate proteins, followed by centrifugation to collect the clean supernatant.
    • Liquid-Liquid Extraction (LLE): Partitioning the analyte between an organic solvent and the aqueous plasma sample.
    • Solid-Phase Extraction (SPE): Using cartridges with a stationary phase to selectively bind and elute the analyte.
  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC): Separation is typically performed on a reverse-phase C18 column. The mobile phase composition (water, methanol, or acetonitrile, often with modifiers like formic acid or ammonium acetate) and gradient program need to be optimized for diphenhydramine.
    • Mass Spectrometry (MS): The MS/MS system is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for diphenhydramine and one or more characteristic product ions for highly selective and sensitive detection.

References

Application Note: Advanced Sample Preparation for Quantitative Bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

This application note outlines a standardized protocol for the extraction and quantification of pharmaceutical compounds from biological matrices, using diphenhydramine as a model analyte. The focus is on achieving high selectivity and sensitivity for robust pharmacokinetic studies [1].

Principles and Objectives

The primary goal is to isolate the target analyte from complex biological fluids (e.g., plasma or serum) while removing interfering matrix components. Effective sample preparation is crucial for protecting analytical instrumentation and ensuring the accuracy of quantitative results, particularly for drugs at low concentrations [2].

For this model, diphenhydramine is an over-the-counter antihistamine. Monitoring its plasma concentration is essential for understanding its pharmacokinetics, including absorption, distribution, and clearance, especially in special populations like pediatrics [1].

Experimental Protocols: Sample Preparation via Liquid-Liquid Extraction (LLE)

Here is a detailed methodology for extracting diphenhydramine from plasma using LLE.

  • Materials and Reagents:

    • Analyte: Diphenhydramine reference standard.
    • Biological Matrix: Human plasma or serum.
    • Extraction Solvent: Ethyl acetate.
    • Other Reagents: Analytical-grade water, potentially pH-adjusted buffers.
    • Equipment: Vortex mixer, micro-centrifuge, analytical balance, pipettes, and micro-tubes.
  • Step-by-Step Procedure:

    • Sample Aliquoting: Transfer 500 µL of plasma sample into a clean micro-centrifuge tube.
    • Internal Standard Addition: Add a suitable internal standard if required by the quantification method.
    • Liquid-Liquid Extraction: Add 1.5 mL of ethyl acetate to the plasma sample.
    • Vortexing and Mixing: Securely cap the tube and vortex vigorously for 5-10 minutes to ensure thorough mixing of the two immiscible phases and promote partitioning of the analyte into the organic solvent [2].
    • Phase Separation: Centrifuge the mixture at 10,000 RPM for 5 minutes. This will result in clear separation into an upper organic layer and a lower aqueous layer.
    • Collection: Carefully transfer the upper organic layer (ethyl acetate) to a new, clean tube.
    • Solvent Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas in a warm water bath (~40°C).
    • Reconstitution: Reconstitute the dry residue with 100-200 µL of a mobile phase-compatible solvent (e.g., a mixture of water and methanol).
    • Analysis: Inject a defined volume into the LC-MS/MS system for analysis.
Quantitative Data Summary

The table below summarizes key pharmacokinetic parameters of diphenhydramine observed in different populations, which can be used for benchmarking analytical methods.

Table: Observed Pharmacokinetic Parameters of Diphenhydramine in Different Populations

Population Cohort Dose (mg) Route Cmax (ng/mL) AUC₀–∞ (h·ng/mL) Clearance (CL) Reference
Young Adults 50 Intravenous (IV) Not Specified Not Specified Not Specified [1]
Young Adults 87.9 ± 12.4 Per-Oral (PO) Not Specified Not Specified Not Specified [1]
Elderly Adults 86.0 ± 7.3 Per-Oral (PO) Not Specified Not Specified Not Specified [1]
Children (2-5 yrs) 10.2 (0.556 mg/kg) Per-Oral (PO) Not Specified Not Specified Not Specified [1]
Adolescents (12-16 yrs) 50 (0.93 mg/kg) Per-Oral (PO) Not Specified Not Specified Not Specified [1]

> Interpretation Note: A PBPK model study indicated that a 25 mg dose in children resulted in a predicted Cmax that was 3-fold higher than in young adults. This highlights the critical need for population-specific dosage adjustments and the value of sensitive bioanalytical methods for monitoring exposure [1].

Workflow and Pathway Visualization

The following diagram illustrates the complete experimental workflow from sample collection to data analysis, providing a clear overview of the protocol.

G Bioanalytical Sample Preparation Workflow Start Plasma Sample Collection Prep Aliquot 500 µL Plasma Start->Prep LLE Liquid-Liquid Extraction with Ethyl Acetate Prep->LLE Sep Centrifugation and Phase Separation LLE->Sep Col Collect Organic Layer Sep->Col Eva Solvent Evaporation (N₂ Gas, 40°C) Col->Eva Rec Reconstitute in Mobile Phase Eva->Rec Ana LC-MS/MS Analysis Rec->Ana End Quantitative Data & PK Analysis Ana->End

Alternative and Advanced Techniques

While LLE is a fundamental technique, modern bioanalysis often employs more advanced methods:

  • Solid-Phase Extraction (SPE): Utilizes a solid sorbent to selectively bind analytes, offering high purification and the ability to automate [2].
  • Micro-extraction Techniques: Methods like Liquid-Phase Microextraction (LPME) and Solid-Phase Microextraction (SPME) significantly reduce organic solvent consumption (making them "greener") and are amenable to small sample volumes [2].
  • Green Solvents: Research is ongoing into solvents such as Natural Deep Eutectic Solvents (NADES) for more sustainable and efficient extraction of bioactive compounds [3].

Method Development and Troubleshooting Notes

  • Solvent Selection: The choice of organic solvent is paramount. Ethyl acetate is often preferred for its effectiveness in extracting a wide range of pharmaceuticals and its relatively low toxicity, but it requires optimization for each specific analyte [2].
  • Internal Standards: Using a stable isotope-labeled internal standard for diphenhydramine is highly recommended to correct for losses during sample preparation and variability during instrumental analysis.
  • Matrix Effects: Always evaluate matrix effects in mass spectrometry by analyzing post-extraction spiked samples to ensure that the sample clean-up is sufficient and does not cause ion suppression or enhancement.

References

Application Notes: Analytical Approaches for Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key characteristics and applicable measurement techniques for diphenhydramine and diaporthein B, which can serve as a methodological reference.

Compound Name Compound Type & Relevance Key Quantitative Data & Measurable Endpoints Applicable Measurement Techniques

| Diphenhydramine [1] | Pharmaceutical Drug First-generation antihistamine used for allergic reactions, cold symptoms, insomnia, and motion sickness. | • IC50 for cell proliferation (e.g., 3.14 μmol/L for HCT116 cells at 24h) [2]Apoptosis rate (significant increase with p<0.01) [2]Clinical dosage (e.g., 25-50 mg orally every 4-6 hours for adults) [1] | • High-Performance Liquid Chromatography (HPLC) for pharmacokinetic studies. • Mass Spectrometry (MS) for sensitive detection and quantification in biological matrices. • Cell-based assays for functional response. | | Diaporthein B (DTB) [2] | Natural Bioactive Compound Marine fungal metabolite with demonstrated anti-colon cancer activity in preclinical models. | • IC50 for cell proliferation (e.g., 3.14 μmol/L for HCT116 cells at 24h) [2]Apoptosis rate (significant increase with p<0.01) [2]Gene expression changes (e.g., ↓BCL-2, ↑BAX, ↓YAP/TAZ) [2] | • Cell Viability Assays (e.g., MTT, MTS) • Flow Cytometry (Annexin-V/PI staining) • Western Blot & RT-PCRWound Healing / Scratch Assay |

Detailed Experimental Protocol for Anti-Cancer Activity Assessment

The following protocol is adapted from a study on diaporthein B (DTB) and outlines a comprehensive methodology for evaluating the anti-proliferative and pro-apoptotic effects of a compound on cancer cells in vitro [2]. This can be used as a template for profiling similar investigational compounds.

1.0 Objective To determine the inhibitory effects of a test compound on cancer cell proliferation, clonogenicity, migration, and induction of apoptosis.

2.0 Materials

  • Cell Lines: Relevant cancer cell lines (e.g., HCT116, LOVO for colon cancer) and a normal cell line for selectivity assessment (e.g., NCM460).
  • Test Compound: Prepared as a stock solution in DMSO or appropriate solvent, with serial dilutions in cell culture medium. The final solvent concentration should be non-cytotoxic (typically <0.1%).
  • Equipment: CO₂ incubator, biosafety cabinet, hemocytometer or automated cell counter, multi-well plate reader, fluorescence microscope, flow cytometer.
  • Reagents:
    • Cell culture media and supplements.
    • Phosphate Buffered Saline (PBS).
    • Trypsin-EDTA.
    • MTT or MTS reagent for viability assays.
    • Hoechst 33342 and Propidium Iodide (PI) stains.
    • Annexin-V-FITC/PI Apoptosis Detection Kit.
    • RNA extraction and RT-PCR reagents.

3.0 Methodology

3.1 Cell Proliferation Assay (MTT/MTS)

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours for adherence.
  • Treat cells with a concentration gradient of the test compound (e.g., 1.25, 2.5, 5 μmol/L) and a vehicle control for 24 and 48 hours. Include a blank (media only) control.
  • Add MTT reagent (0.5 mg/mL final concentration) and incubate for 2-4 hours.
  • Stop the reaction by adding a solubilization solution (e.g., SDS in DMF) to dissolve the formazan crystals.
  • Measure absorbance at 570 nm using a plate reader. Calculate the cell viability percentage and the half-maximal inhibitory concentration (IC₅₀).

3.2 Clonogenic (Colony Formation) Assay

  • Seed cells sparsely in a 6-well plate (e.g., 500-1000 cells/well) and allow to adhere.
  • Treat cells with the test compound at concentrations around the IC₅₀ for 10-14 days, with medium refreshed every 3-4 days.
  • Termine the assay once visible colonies form in the control group. Wash with PBS, fix with methanol, and stain with 0.1% crystal violet.
  • Count colonies (>50 cells) manually or using imaging software. The clonogenic survival rate is calculated as (Number of colonies in treatment group / Number of colonies in control group) x 100%.

3.3 Cell Migration Assay (Wound Healing/Scratch Assay)

  • Seed cells in a 24-well plate to form a 100% confluent monolayer.
  • Create a "wound" by scratching the monolayer with a sterile 200 μL pipette tip.
  • Wash gently with PBS to remove detached cells.
  • Add fresh medium containing the test compound and record the initial wound width (time 0).
  • Monitor and image the wound at regular intervals (e.g., 0, 12, 24 hours) under a microscope.
  • Quantify migration by measuring the remaining wound area compared to the initial area.

3.4 Apoptosis Analysis by Flow Cytometry

  • Harvest cells (both adherent and floating) after treatment with the test compound.
  • Wash cells twice with cold PBS and resuspend in 1X Binding Buffer.
  • Stain cells with Annexin-V-FITC and Propidium Iodide (PI) as per kit instructions. Incubate for 15 minutes in the dark.
  • Analyze samples immediately using a flow cytometer. Distinguish populations: viable cells (Annexin-V⁻/PI⁻), early apoptotic (Annexin-V⁺/PI⁻), late apoptotic (Annexin-V⁺/PI⁺), and necrotic (Annexin-V⁻/PI⁺).

3.5 Gene Expression Analysis by RT-PCR

  • Extract total RNA from treated and control cells using a commercial kit.
  • Synthesize cDNA from equal amounts of RNA.
  • Perform PCR amplification using gene-specific primers for targets of interest (e.g., BCL-2, BAX, TP53, YAP, TAZ).
  • Analyze data using the 2^(–ΔΔCt) method, normalizing to housekeeping genes (e.g., GAPDH, β-actin).

Visualization of Signaling Pathways

The study on diaporthein B (DTB) identified that its pro-apoptotic effect involves crosstalk between the Hippo signaling pathway and the mitochondrial apoptosis pathway [2]. The following diagram illustrates this mechanistic relationship.

G cluster_hippo Hippo Pathway Inhibition cluster_apoptosis Mitochondrial Apoptosis Pathway DTB DTB YAP YAP DTB->YAP Inhibits TAZ TAZ DTB->TAZ Inhibits TP53 TP53 DTB->TP53 Upregulates ProSurvivalSignals Pro-Survival Signals YAP->ProSurvivalSignals TAZ->ProSurvivalSignals BCL2 BCL-2 TP53->BCL2 Suppresses BAX BAX TP53->BAX Activates BCL2->BAX MitochondrialPore Mitochondrial Outer Membrane Permeabilization BAX->MitochondrialPore CytochromeC Cytochrome c Release MitochondrialPore->CytochromeC Apoptosis Apoptosis CytochromeC->Apoptosis

Diagram 1: Proposed mechanism of DTB action via Hippo and mitochondrial apoptosis pathways [2].

The experimental workflow for profiling a compound's anti-cancer activity, as described in the protocol, is summarized below.

G cluster_pheno Phenotypic Assays cluster_mech Mechanistic Studies CellCulture Cell Culture & Treatment Viability Viability Assay (IC50 Determination) CellCulture->Viability Phenotype Phenotypic Assays Viability->Phenotype Mechanism Mechanistic Studies Phenotype->Mechanism Clone Clonogenic Assay Phenotype->Clone Migrate Migration (Scratch) Assay Phenotype->Migrate Analysis Data Analysis Mechanism->Analysis Apop Apoptosis Detection (Flow Cytometry) Mechanism->Apop Gene Gene/Protein Expression Mechanism->Gene

Diagram 2: Experimental workflow for profiling anti-cancer compound activity.

Discussion and Conclusion

The provided application notes and detailed protocol offer a robust framework for researchers to profile bioactive compounds, using diaporthein B as a case study.

  • Quantitative Rigor: The integration of multiple assays (viability, clonogenic, migration, apoptosis) provides a comprehensive and quantitative profile of a compound's biological activity. Determining the IC₅₀ is crucial for establishing dose-dependency and selecting concentrations for subsequent mechanistic studies [2].
  • Mechanistic Insight: Moving beyond phenotypic effects to investigate underlying molecular mechanisms, such as pathway regulation via RT-PCR and protein analysis, is essential for understanding a compound's mode of action and potential therapeutic value [2].
  • Adaptability: This protocol suite is highly adaptable. While demonstrated in colon cancer models, the core methodologies can be applied to other cancer types or diseases by selecting appropriate cell lines and mechanistic targets.
  • Verifying the compound's precise chemical structure and IUPAC name to refine future literature searches.
  • Consulting specialized analytical chemistry databases (e.g., SciFinder, Reaxys) for detailed spectroscopic or chromatographic method protocols.
  • Exploring the US Patent database for potential proprietary research methods associated with the compound name.

References

Troubleshooting Guide for Diaphorase-Coupled Assays

Author: Smolecule Technical Support Team. Date: February 2026

A diaphorase-coupled assay is a "red-shifted" method that reduces interference from compound libraries by using diaphorase to convert resazurin to the fluorescent molecule resorufin [1]. Here are common issues and solutions:

Problem Category Specific Issue Possible Causes & Solutions

| Assay Signal | Weak or no fluorescence signal | • Low NAD(P)H production: Confirm dehydrogenase enzyme activity [1]. • Coupling reagent degradation: Prepare fresh resazurin and diaphorase solutions [1]. | | | High background signal | • Non-enzymatic resazurin reduction: Use ultra-pure reagents; include a no-enzyme control to quantify background [1]. • Contaminated reagents: Use fresh, high-quality reagents. | | Reagent & Sample | Inconsistent results with real samples | • Matrix interference: Transition to real samples early in development to identify interfering substances [2]. • Suboptimal reagents: Re-evaluate antibody and buffer performance in the specific assay format [2]. | | | Poor reproducibility between lots | • Reagent lot-to-lot variability: Thoroughly evaluate new lots of all critical materials before use in verification studies [2]. | | Assay Design | Assay not suitable for HTS | • Incorrect read mode: Use kinetic mode for NAD(P)H-producing enzymes and endpoint mode for NAD(P)H-consuming enzymes [1]. |

Experimental Protocols

Here are detailed methodologies for setting up diaphorase-coupled assays in 1,536-well format, as cited from the literature [1].

For NADPH-Producing Dehydrogenases (e.g., Wild-Type IDH1)

This protocol uses a kinetic read mode to measure the continuous production of NADPH.

  • Dispense Enzyme: Add 3 μL of the enzyme (e.g., WT IDH1) to a black, solid-bottom 1,536-well assay plate.
  • Add Compound: Transfer 23 nL of compound or DMSO control to the assay plate and incubate for 30 minutes at room temperature.
  • Initiate Reaction: Add 1 μL of a buffer containing the substrate (e.g., isocitrate), NADP+, diaphorase, and resazurin to start the reaction.
  • Read Fluorescence Kinetically: Immediately transfer the plate to a fluorometer and measure resorufin fluorescence (Ex/Em = 525/598 nm) in kinetic mode. Take reads within the linear range (e.g., at t=0 and t=10 minutes) [1].
For NADPH-Consuming Dehydrogenases (e.g., Mutant IDH1 R132H)

This protocol uses a two-step, endpoint read mode to measure the consumption of NADPH.

  • Dispense Enzyme: Add 3 μL of the enzyme (e.g., IDH1 R132H) to a black, solid-bottom 1,536-well assay plate.
  • Add Compound: Transfer 23 nL of compound or DMSO control to the assay plate and incubate for 30 minutes at room temperature.
  • Initiate Dehydrogenase Reaction: Add 3 μL of a buffer containing NADPH and the substrate (e.g., α-KG) to start the primary reaction. Incubate for 60 minutes.
  • Couple and Detect: Add 3 μL of a solution containing diaphorase and resazurin.
  • Read Fluorescence at Endpoint: After 5 minutes, measure the resorufin fluorescence (Ex/Em = 540/590 nm) in endpoint mode [1].

Experimental Workflow Diagrams

The following diagram illustrates the logical workflow and decision process for setting up these two types of assays, based on the protocols above.

D Start Start: Diaphorase-Coupled Assay Principle Assay Principle: 1. Enzyme creates/uses NAD(P)H 2. Diaphorase uses NAD(P)H 3. Resazurin → Fluorescent Resorufin Start->Principle Decision Is the primary enzyme producing or consuming NAD(P)H? ProducePath NAD(P)H-Producing Enzyme (e.g., WT IDH1) Decision->ProducePath Producing ConsumePath NAD(P)H-Consuming Enzyme (e.g., Mutant IDH1 R132H) Decision->ConsumePath Consuming Kinetic Kinetic Fluorescence Read Mode (Measure rate of signal increase) Ex/Em = 525/598 nm ProducePath->Kinetic Endpoint Endpoint Fluorescence Read Mode (Measure final signal) Ex/Em = 540/590 nm ConsumePath->Endpoint Principle->Decision

The core chemical principle behind both assay types is the diaphorase-coupled reaction, visualized below.

References

Diphenhydramine Synthesis: Protocol & Kinetics

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of diphenhydramine is a two-step process. The following table summarizes the core experimental details and quantitative kinetic data for these steps as reported in recent research [1].

Experimental Aspect Step 1: Halogenation (Benzhydrol to Chlorodiphenylmethane) Step 2: Etherification (to Diphenhydramine)
Reaction Type Heterogeneous Etherification
Main Reactant(s) Benzhydrol Chlorodiphenylmethane
Reagent/Catalyst Hydrochloric Acid (HCl) 2-(Dimethylamino)ethanol
Reactor Type Batch reactor Microfluidic flow reactor
Key Analytical Method In-situ Raman spectroscopy & ex-situ low-field NMR At-line NMR spectroscopy
Kinetic Parameters Kinetic rate constants calculated (specific values not listed in abstract) Arrhenius and Eyring parameters calculated
Critical Finding Methodology established for kinetics in a heterogeneous system Reaction performance correlates with solvent's Acceptor Number (Lewis acidity)

Synthesis Workflow and Analysis

The diagram below illustrates the complete two-step synthesis pathway and the specific analytical techniques used for kinetic analysis.

DiaphenSynthesis cluster_Step1 Step 1: Halogenation cluster_Step2 Step 2: Etherification Benzhydrol Benzhydrol Step1 Reaction with HCl (Heterogeneous System) Benzhydrol->Step1 Chlorodiphenylmethane Chlorodiphenylmethane Step2 Reaction with 2-(Dimethylamino)ethanol Chlorodiphenylmethane->Step2 Diphenhydramine Diphenhydramine InSituRaman In-Situ Raman Spectroscopy InSituRaman->Step1 ExSituNMR Ex-Situ Low-Field NMR Spectroscopy AtLineNMR At-Line NMR Spectroscopy SolventEffects Key Finding: Solvent Acceptor Number (Lewis Acidity) Correlates with Performance Step1->Chlorodiphenylmethane Step1->ExSituNMR Step2->Diphenhydramine Step2->AtLineNMR Step2->SolventEffects

Frequently Asked Questions

Q1: What is the most critical factor for optimizing the second step of the synthesis? The performance of the etherification step is strongly correlated with the solvent's Acceptor Number [1]. This number quantifies the solvent's Lewis acidity. Choosing a solvent with the appropriate Acceptor Number is crucial for improving reaction rate and yield.

Q2: What are the advantages of the described analytical methods? Using in-situ Raman spectroscopy allows for real-time monitoring of the reaction without the need for sampling, which is particularly useful for heterogeneous systems like the first step [1]. Low-field NMR provides a cost-effective and accessible method for quantitative analysis and verification of reaction kinetics [1].

References

Frequently Asked Questions: Core Method Validation Challenges

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to some common, high-level concerns about analytical method validation.

  • Q1: What are the most common pitfalls in analytical method validation? The most frequent issues include: undefined validation objectives, failure to test methods across all relevant sample matrices, using test conditions that don't reflect routine operations, collecting too few data points leading to statistical uncertainty, and improper documentation that creates red flags during audits [1].

  • Q2: Can an analytical method be changed after it's been validated? Yes, methods can be changed mid-stream. Changes are sometimes necessary due to process improvements, reagent availability, or technological advances. However, any modification requires re-validation. The extent can range from a simple verification to a full validation, and regulatory submissions may need to be amended [2].

  • Q3: At what point in drug development should methods be validated? Methods need to be validated for any GMP activity, even to support Phase I clinical studies. The concept of "phase appropriate validation" is widely applied, with full validation typically completed one to two years prior to commercial license application [2].

  • Q4: How do regulatory expectations for method validation differ? Global laboratories must navigate differing interpretations. The FDA often focuses on risk-based documentation, while EMA guidelines emphasize harmonization across the EU. ICH Q2(R1) provides a scientific approach accepted in international markets [1].

Troubleshooting Guides: Identifying and Solving Common Issues

The table below outlines specific problems, their potential impact, and recommended corrective actions.

Problem Area Specific Issue Potential Impact on Data Recommended Corrective Action
Method Scope Undefined validation objectives [1] Inconsistent validation outcomes Create a detailed Validation Protocol defining purpose, objectives, and acceptance criteria before starting [1].
Specificity & Accuracy Failing to test across all relevant matrices [1] Unexpected interference; unreliable results in real samples Conduct a clear risk assessment early in method development to identify all potential interferents [1].
Precision & Robustness Test conditions don't reflect routine operations [1] Method fails during transfer or routine use Apply Quality by Design (QbD) principles during development to understand the method's design space and robustness [2] [1].
Linearity & Range Too few data points [1] High statistical uncertainty; unreliable calibration Ensure a robust sample size for each validation parameter as per pre-defined protocol [1].
Documentation Incomplete records or protocol gaps [1] Regulatory rejection during audits Maintain a complete validation report with raw data, charts, and explanations for any deviations [1].

Experimental Protocol: Key Phases of Method Lifecycle

A robust analytical procedure is built on a structured development and validation process. The following workflow visualizes the key stages.

Analytical Method Lifecycle start Method Development plan Create Validation Protocol start->plan exec Execute Validation Tests plan->exec analyze Analyze Data & Report exec->analyze approve Method Approved for Use analyze->approve monitor Ongoing Monitoring approve->monitor change Method Change? monitor->change change->monitor No reval Re-validation Required change->reval Yes reval->exec

Core Methodology:

  • Method Development & Understanding: Begin by understanding the sample matrix and selecting the appropriate analytical technique (e.g., HPLC, LC-MS/MS). Applying a Quality by Design (QbD) approach here helps build robustness into the method [2] [1].
  • Protocol Creation: Before validation, draft a detailed protocol that defines the method's purpose, all objectives, acceptance criteria for each parameter, and the roles and responsibilities of the team [1].
  • Validation Testing: Execute the protocol, testing parameters such as accuracy, precision, linearity, range, specificity, LOD, LOQ, and robustness. The use of designed experiments (DoE) is encouraged for robustness studies [2].
  • Reporting & Approval: Compile a final report summarizing all results against the acceptance criteria. Document any deviations and obtain formal sign-off. This report is critical for regulatory submissions [1].
  • Lifecycle Management: Once in use, the method must be continuously monitored. Any change to the method, equipment, or reagents must be assessed through a formal process to determine if re-validation is needed [2] [3].

Workflow Diagram: Navigating Method Changes and Re-validation

A critical part of lifecycle management is handling changes. The following chart provides a logical flow for deciding when and how to re-validate.

Method Change and Re-validation Decision Flow non_diamond_node non_diamond_node trigger Proposed Change to Validated Method q1 Does change affect method SCOPE? trigger->q1 q2 Does change affect CALIBRATION parameters (LOD, LOQ, Range)? q1->q2 No full_reval Full Re-validation Required q1->full_reval Yes q3 Does change affect PRECISION or RECOVERY? q2->q3 No partial_reval Targeted Re-validation q2->partial_reval Yes q3->partial_reval Yes verify Verification / Performance Check q3->verify No report Update Report & Regulatory Filing full_reval->report partial_reval->report verify->report no_action No Action Required Document Decision

References

Understanding Diphenhydramine (DPH)

Author: Smolecule Technical Support Team. Date: February 2026

Diphenhydramine (DPH) is a first-generation antihistamine. Beyond its common use for allergy relief, it is also prescribed for insomnia, motion sickness, and certain symptoms of Parkinson's disease [1]. Its tendency to cause drowsiness and dizziness makes detecting and quantifying its cognitive impact a key area of research.

The table below outlines its essential characteristics:

Aspect Description
Primary Uses [1] Allergy & cold symptoms (sneezing, runny nose), insomnia, motion sickness, extrapyramidal reactions (in Parkinson's).
Common Side Effects [1] Drowsiness, dizziness, dry mouth/nose/throat, constipation, blurred vision.
Elimination Half-life [1] 3.4 - 9.2 hours (It takes this time for the plasma concentration to reduce by half).
Time to Full Elimination [1] Can take between 13.2 to 49 hours to be completely flushed from the system.

Advanced Detection Methodology: The SWMT

The Sustained Working Memory Test (SWMT) is an automated cognitive neurophysiological test that is highly sensitive to the effects of DPH. It is more effective than tests based solely on performance because it combines behavioral measures with direct brain function measurements (EEG), reducing the chance that a subject can compensate for their impairment [2].

Experimental Protocol: SWMT with EEG

This methodology is based on a double-blind, placebo-controlled study [2].

  • Subject Preparation: Recruit healthy adults. The test requires subjects to perform tasks while an EEG is recorded.
  • EEG Setup: Record EEG signals using a cap with electrodes placed over brain regions critical for working memory, such as the dorsolateral prefrontal cortex and the anterior cingulate cortex. Sites include F3, F4, Fz, and Cz, referenced to linked mastoids [2].
  • Test Administration: Subjects perform a spatial n-back task.
    • Task Description: A dot appears in different locations on a screen. In the "1-back" condition (low load), the subject indicates if the dot is in the same location as the previous trial. In the "2-back" condition (high load), they indicate if it matches the location from two trials back [2].
    • EEG Recording: Brain activity is recorded both during the task and during a resting state [2].
  • Data Analysis: The SWMT calculates three sub-scores, which are then combined into an overall score [2]:
    • Task Performance: Based on response speed and accuracy.
    • Cortical Activation: Measured by changes in EEG power spectra (e.g., an increase in frontal-midline theta power (5-7 Hz) indicates higher mental effort).
    • Alertness: Derived from resting-state EEG.

SWMT Detection Workflow

The following diagram illustrates the step-by-step workflow of the SWMT for detecting Diphenhydramine's effects:

SWMT_Workflow Start Start Subject Session Prep EEG Cap Setup Start->Prep Initializes Admin Administer n-back Task Prep->Admin Equipment ready RecordEEG Record EEG Signals Admin->RecordEEG During task CollectData Collect Performance Data Admin->CollectData Response data Analyze Analyze & Compute Scores RecordEEG->Analyze EEG features CollectData->Analyze Accuracy & Speed SubScores Calculate Sub-scores Analyze->SubScores Extract metrics OverallScore Compute Overall SWMT Score SubScores->OverallScore Combine Detect Detect DPH Effect OverallScore->Detect Evaluate change End Effect Detected Detect->End Significant deviation

This workflow reliably detects DPH-induced cognitive changes by showing a statistically significant deviation from a subject's baseline or placebo score [2].

Frequently Asked Questions

Q1: What is the key advantage of using the SWMT over a simple performance test? The SWMT integrates brain function (EEG) with task performance. This makes it much harder for a subject to "fake" being unimpaired by trying harder, as the EEG will show altered brain activity patterns characteristic of drowsiness or reduced cognitive function [2].

Q2: My subjects are performing well on the n-back task, but the SWMT still flags an effect. Why? This is a key strength of the method. Drugs like diphenhydramine can cause the brain to compensate by recruiting more neural resources to maintain performance. The EEG part of the SWMT (e.g., showing increased frontal theta power) can detect this increased effort even when behavioral output hasn't yet declined [2].

Q3: How should I manage the complex data from these experiments? For managing multi-source phenotyping data, an ontology-driven system like the Phenotyping Hybrid Information System (PHIS) can be highly effective. It helps unambiguously identify all objects in an experiment, link them with ontologies, and establish relationships between data, which is crucial for traceability and re-analysis [3].

References

Troubleshooting Guide: Diphenhydramine Overdose in Experimental Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes common problems, their possible causes, and potential remedies based on a review of emergency medicine case reports [1].

Problem Possible Cause Experimental Remedy / Consideration
Seizures & Agitation Central anticholinergic toxicity; high doses (>1g). Administer benzodiazepines. For agitation resistant to benzodiazepines, consider physostigmine or dexmedetomidine [1].
Cardiac Toxicity (QRS widening, QT prolongation) Blockade of cardiac ion channels (e.g., sodium, potassium). Administer sodium bicarbonate to counteract sodium channel blockade [1].
Severe Anticholinergic Symptoms (delirium, hallucinations, mydriasis) Competitive antagonism at muscarinic receptors. Consider physostigmine, a reversible acetylcholinesterase inhibitor (typical dose: 1-2 mg IV). Monitor for cholinergic crisis [1].
Treatment-Resistant Cardiotoxicity High lipid solubility of the drug; standard therapies ineffective. Intravenous lipid emulsion (ILE) therapy may be considered as an experimental rescue treatment [1].
Inadequate Symptom Control Supportive care and benzodiazepines may be insufficient. Investigate alternatives like donepezil (another acetylcholinesterase inhibitor) or the alpha-2 agonist dexmedetomidine for sedation [1].

Frequently Asked Questions (FAQs)

  • What are the primary risks of diphenhydramine in overdose? The major risks stem from its anticholinergic effects and action on cardiac ion channels. This can lead to CNS depression or excitation (sedation, coma, agitation, seizures), peripheral anticholinergic effects (dry mouth, tachycardia, urinary retention), and cardiotoxicity (QRS widening, QT prolongation), which can be fatal [1].

  • Is there a specific antidote for diphenhydramine overdose? Currently, there is no specific antidote. The standard of care is supportive treatment, which includes managing agitation and seizures with benzodiazepines and addressing cardiac abnormalities. The treatments listed in the table above are used to counteract specific life-threatening symptoms [1].

  • Why is physostigmine used with caution? Physostigmine is an effective central anticholinergic antidote. However, if administered too rapidly or in the wrong patient (e.g., one with underlying cardiac conduction abnormalities), it can potentially cause bradycardia, asystole, or seizures (cholinergic crisis). Therefore, its use requires careful patient selection and monitoring [1].

Experimental Pathway & Workflow Visualizations

The following diagrams, generated with Graphviz, illustrate the key mechanisms and an experimental workflow based on the literature.

DOT Code: Pathophysiology of Diphenhydramine Overdose

DPH_Overdose_Pathway cluster_central Central Nervous System cluster_peripheral Peripheral & Cardiac DPH DPH Crosses BBB Crosses BBB DPH->Crosses BBB Ingestion Blocks Muscarinic\nReceptors Blocks Muscarinic Receptors DPH->Blocks Muscarinic\nReceptors Binds To Blocks Cardiac\nIon Channels Blocks Cardiac Ion Channels DPH->Blocks Cardiac\nIon Channels Binds To CNS Effects CNS Effects Crosses BBB->CNS Effects Sedation / Coma Sedation / Coma CNS Effects->Sedation / Coma Agitation / Seizures Agitation / Seizures CNS Effects->Agitation / Seizures Peripheral Symptoms Peripheral Symptoms Blocks Muscarinic\nReceptors->Peripheral Symptoms QRS Widening QRS Widening Blocks Cardiac\nIon Channels->QRS Widening QT Prolongation QT Prolongation Blocks Cardiac\nIon Channels->QT Prolongation

DOT Code: Experimental Treatment Decision Workflow

DPH_Treatment_Workflow Start Patient Presents with Suspected DPH Overdose Assess Assess Symptoms & Stabilize Patient Start->Assess SupportiveCare Initiate Supportive Care Assess->SupportiveCare Seizures Seizures or Agitation? SupportiveCare->Seizures Benzodiazepines Administer Benzodiazepines Seizures->Benzodiazepines Yes Cardiac QRS Widening? Seizures->Cardiac No Monitor Monitor & Provide Continuing Care Benzodiazepines->Monitor SodiumBicarb Administer Sodium Bicarbonate Cardiac->SodiumBicarb Yes Anticholinergic Severe Anticholinergic Symptoms? Cardiac->Anticholinergic No SodiumBicarb->Monitor ConsiderPhysostigmine Consider Physostigmine Anticholinergic->ConsiderPhysostigmine Yes Anticholinergic->Monitor No ConsiderPhysostigmine->Monitor

A Note on the Information Presented

The content provided is based on a scientific literature review of diphenhydramine overdose and its management in a clinical setting [1]. It is intended for research and informational purposes only.

  • Clarification on "Diaphen": The search results did not contain specific information on a compound called "this compound." The troubleshooting and FAQs are based on the well-documented model of diphenhydramine toxicity. If your research involves a different or novel compound, the principles discussed here may not apply directly.
  • For Research Use Only: The experimental treatments mentioned (e.g., physostigmine, lipid emulsion therapy) are based on clinical case reports and should not be construed as definitive protocols for laboratory experiments. You must validate and adapt these approaches for your specific experimental models.
  • Consult Primary Literature: I strongly recommend consulting the primary scientific literature and relevant toxicology databases for the most current and specific research methodologies.

References

Frequently Asked Questions & Troubleshooting Guides

Author: Smolecule Technical Support Team. Date: February 2026

Here is a sample structure for your FAQ and troubleshooting section, built around a common laboratory technique.

Topic: Optimizing ELISA Assay Sensitivity

FAQ / Issue Possible Cause Recommended Solution Expected Outcome
High background noise Inadequate plate washing Increase wash cycles from 3 to 5; extend washing buffer contact time. Signal-to-noise ratio improves to >10:1.
Low signal intensity Antibody concentration too low Titrate primary and secondary antibodies to determine optimal concentration. Signal intensity increases by >50% without elevated background.
Poor reproducibility between replicates Inconsistent pipetting or reagent storage Implement calibrated pipettes; aliquot reagents to avoid freeze-thaw cycles. Coefficient of variation (CV) between replicates reduces to <10%.

Experimental Protocol: Indirect ELISA

This is a detailed methodology for the example experiment cited in the troubleshooting table above.

1. Objective To detect the presence and concentration of a specific antigen in a sample using a capture antibody, detection antibody, and enzyme-substrate reaction.

2. Materials

  • Coating Buffer: 0.1 M Carbonate-Bicarbonate Buffer, pH 9.6.
  • Washing Buffer: Phosphate-Buffered Saline (PBS) with 0.05% Tween-20 (PBST).
  • Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA).
  • Antigen, Primary Antibody, and Enzyme-Conjugated Secondary Antibody.
  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) solution.
  • Stop Solution: 1 M Sulfuric Acid.
  • 96-well microtiter plate and microplate reader.

3. Procedure 1. Coating: Dilute the capture antibody in coating buffer to a working concentration. Add 100 µL per well and incubate overnight at 4°C. 2. Washing: Wash the plate 3 times with 300 µL of washing buffer per well. 3. Blocking: Add 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature. Wash as in step 2. 4. Antigen Incubation: Add 100 µL of antigen sample or standard to appropriate wells. Incubate for 2 hours at room temperature. Wash as in step 2. 5. Primary Antibody: Add 100 µL of diluted primary antibody to each well. Incubate for 1-2 hours at room temperature. Wash as in step 2. 6. Secondary Antibody: Add 100 µL of diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature in the dark. Wash as in step 2. 7. Detection: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes in the dark. 8. Stop Reaction: Add 100 µL of stop solution to each well. 9. Measurement: Measure the absorbance at 450 nm using a microplate reader within 30 minutes.

4. Data Analysis Generate a standard curve using the serial dilutions of the known antigen and calculate the concentration of unknown samples based on their absorbance.


Visualizing Workflows with Graphviz

To create diagrams for your signaling pathways or experimental workflows, you can use the DOT language with Graphviz [1]. Below is a template that follows all your specifications (color palette, contrast, labels).

Diagram: Basic Experimental Workflow

experimental_workflow Sample_Prep Sample Preparation Assay_Step Assay Incubation Sample_Prep->Assay_Step  Transfer   Wash_Step Wash Step Assay_Step->Wash_Step  Aspirate   Detection Detection Wash_Step->Detection  Add Substrate   Data_Analysis Data Analysis Detection->Data_Analysis  Read Output  

Diagram: Signaling Pathway Example

signaling_pathway Ligand Ligand Receptor Receptor Ligand->Receptor  Binds   Int_Signal Intracellular Signal Receptor->Int_Signal  Activates   Response Cellular Response Int_Signal->Response  Triggers   Inhibitor Inhibitor Inhibitor->Receptor  Blocks  

References

Troubleshooting Guide: Addressing Diphenhydramine Sensitivity and Side Effects

Author: Smolecule Technical Support Team. Date: February 2026

Issue Phenomenon Possible Root Cause Recommended Solution Key Considerations & Metrics
Diminished efficacy (treatment tolerance) H1 receptor desensitization/downregulation after prolonged use [1] Switch to a second-generation antihistamine (e.g., cetirizine, fexofenadine) [2] Monitor symptom severity scores; second-gen antihistamines have a more favorable side-effect profile [2].
Excessive sedation impacting daily function Central nervous system (CNS) penetration & histamine H1 receptor inverse agonism in the brain [3] [4] Use a non-sedating alternative for daytime use; reserve diphenhydramine for nighttime. Patient chair time and cognitive function tests can quantify impairment. IV cetirizine causes less sedation than IV diphenhydramine [2].
Anticholinergic effects (dry mouth, blurred vision, urinary retention) Competitive antagonism of muscarinic acetylcholine receptors [3] [5] Evaluate anticholinergic burden; reduce dose or discontinue in favor of an agent without anticholinergic properties. Particularly critical for elderly patients due to increased risk of confusion, memory loss, and dementia [3] [4].
Paradoxical excitation (agitation, restlessness) Not fully understood; may occur at higher doses, especially in children and the elderly [3] Discontinue diphenhydramine. Manage symptoms with a different drug class. Observe for symptoms like akathisia. This is a known but uncommon adverse effect [3].

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action of diphenhydramine that leads to sensitivity issues? A1: Diphenhydramine is a first-generation H1-antihistamine and a potent inverse agonist of the histamine H1 receptor [5]. It readily crosses the blood-brain barrier, which is responsible for its sedative effects. Long-term use can lead to changes in receptor density and sensitivity, a common phenomenon in biological signaling systems [1]. Its additional action as a muscarinic acetylcholine receptor antagonist is responsible for its anticholinergic side effects [3] [5].

Q2: For premedication to prevent infusion-related reactions, is there a better alternative to diphenhydramine? A2: Yes. Recent evidence supports using intravenous cetirizine as a safe and effective alternative [2]. It demonstrates similar efficacy in preventing reactions but is associated with significantly less sedation and can reduce patient chair time, thereby improving workflow efficiency and patient satisfaction in outpatient infusion centers [2].

Q3: Are there any populations that should avoid diphenhydramine due to a higher risk of sensitivity? A3: Yes, special caution is advised for:

  • The Elderly: Highly susceptible to anticholinergic effects like confusion, memory loss, dizziness, and constipation. Long-term use is linked to an increased risk of dementia [3] [4].
  • Children: More prone to paradoxical excitation (agitation instead of sedation) [3].
  • Breastfeeding Mothers: Diphenhydramine is secreted in breast milk and may suppress lactation; alternatives are preferred [3].

Experimental Protocol: Assessing Histamine Response In Vitro

This protocol provides a methodology to compare the potency and efficacy of diphenhydramine against newer antihistamines.

1. Objective To quantify the inhibitory effect of diphenhydramine and comparator drugs on histamine-induced cellular responses in a controlled laboratory setting.

2. Materials

  • Cell line expressing human H1 receptors (e.g., HEK-293 transfected)
  • Histamine dihydrochloride (agonist)
  • Test compounds: Diphenhydramine, Cetirizine, Fexofenadine
  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for calcium flux assay
  • Sterile cell culture plates
  • Fluorometer or fluorescent microplate reader

3. Methodology

  • Cell Preparation: Seed cells into a 96-well plate and culture until ~80% confluent. Load cells with the fluorescent dye.
  • Agonist Dose-Response: Establish a baseline by measuring the calcium flux response to a range of histamine concentrations.
  • Antagonist Inhibition: Pre-incubate cells with different concentrations of the antihistamines for 30 minutes. Then, stimulate with the histamine concentration that produced 80% of the maximum response.
  • Data Analysis: Plot dose-response curves. Calculate the half-maximal inhibitory concentration for each antihistamine.

The following diagram illustrates the core signaling pathway targeted in this experiment:

G Histamine Histamine H1_Receptor H1_Receptor Histamine->H1_Receptor Binds Gq_Protein Gq_Protein H1_Receptor->Gq_Protein Activates PLC PLC Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Produces Calcium_Release Calcium_Release IP3->Calcium_Release Triggers Cellular_Response Cellular_Response Calcium_Release->Cellular_Response Causes Antihistamine Antihistamine Antihistamine->H1_Receptor Blocks

Workflow for Managing Suspected Diphenhydramine Sensitivity

For a clinical or research setting, follow this logical workflow to identify and address sensitivity issues:

G Start Observe Reduced Efficacy or Adverse Effects Assess Assess Symptom Profile (Sedation? Anticholinergic?) Start->Assess Decision Is sensitivity related to side effects or true tolerance? Assess->Decision PathA True Tolerance (H1 Receptor Desensitization) Decision->PathA Yes PathB Dose-Limiting Side Effects (CNS or Anticholinergic) Decision->PathB No SolutionA Switch drug class. Use 2nd-gen H1 antagonist (e.g., Cetirizine). PathA->SolutionA SolutionB Switch to agent with better safety profile. Avoid anticholinergics. PathB->SolutionB Monitor Monitor Patient Response and Improved Outcomes SolutionA->Monitor SolutionB->Monitor

References

The "Reproducibility" Concern in Context

Author: Smolecule Technical Support Team. Date: February 2026

While not a reproducibility issue in the classic lab experiment sense, a major reappraisal of diphenhydramine is underway within the medical community. Key points are summarized in the table below.

Aspect Description
Expert Position [1] [2] Growing consensus that risks of diphenhydramine outweigh its benefits; calls to retire it from the market or move it "behind-the-counter."
Core Issue [1] [3] [2] Outdated, non-selective mechanism leads to problematic side-effect profile, eclipsed by safer, equally effective second-generation antihistamines.
Relevant Data [4] FDA adverse event reports for diphenhydramine among youth rose during/after the 2020 "Benadryl Challenge" on TikTok, indicating safety concerns.

Troubleshooting Guide & FAQs for Researchers

This guide addresses the core concerns from a research and development perspective.

Frequently Asked Questions
  • Q1: What is the primary scientific basis for questioning diphenhydramine's utility? The drug is a first-generation antihistamine (approved in 1946) that non-selectively blocks H1 histamine receptors and also has anticholinergic effects [3]. Unlike newer agents, it readily crosses the blood-brain barrier, causing sedation, cognitive impairment, and a range of other side-effects. Its "problematic therapeutic ratio" (balance between efficacy and safety) has been known for decades [1] [2].

  • Q2: For what indications should diphenhydramine be avoided due to lack of efficacy? Evidence shows it should not be used for cold symptoms in children, as it is ineffective and can be unsafe [1]. It also has minimal effect on nasal congestion and does not outperform second-generation drugs in randomized trials [1].

  • Q3: What are the critical safety considerations for clinical trial design involving diphenhydramine? Special attention is required for specific populations due to heightened risks, as outlined in the table below [1] [5] [3].

Population Key Risks & Considerations
Children Accidental overdose; paradoxical reactions (agitation, extreme sedation, coma); fatalities linked to social media challenges; not for sleep aid in children <12 [1] [4] [3].
Older Adults Drug can linger for up to 18 hours, causing lingering sleepiness, disorientation, and significantly increasing the risk of falls [1].

| All Patients | Cognitive Impairment: Can impair ability to drive or operate machinery [1] [5]. Dementia Risk: Possible link between long-term use and dementia [1]. Drug Interactions: High potential for interactions, especially with other sedatives, antidepressants, and alcohol [3]. |

Experimental Protocols & Safer Alternatives

Protocol: Evaluating Antihistamine Options

For any research or clinical development program considering antihistamines, a protocol to evaluate safer alternatives is recommended.

  • Identify the Therapeutic Goal: Clearly define the indication (e.g., allergic rhinitis, urticaria, insomnia).
  • Screen for Second-Generation Agents: Prioritize drugs such as cetirizine (Zyrtec), loratadine (Claritin), or fexofenadine (Allegra) [1]. These offer 24-hour coverage with markedly reduced adverse events.
  • Justify Diphenhydramine Use: If diphenhydramine is considered, the protocol must include a specific risk-based justification, citing its narrow therapeutic window and the inadequacy of alternatives for the specific use case (e.g., availability as an IV formulation in some settings [2]).
Protocol: Mitigating Risk in Pediatric Formulations

Given the significant risks, any study involving diphenhydramine in children requires stringent safeguards [1] [4].

  • Strict Inclusion/Exclusion: Limit use to absolute necessity under direct clinical supervision.
  • Dosing Precision: Use only the provided measuring device for liquid formulations, not household spoons [5].
  • Safety Monitoring: Actively monitor for paradoxical reactions (agitation, hyperactivity) and signs of overdose.
  • Parental/Caregiver Education: Explicitly warn about the dangers of overdose and the ineffectiveness for colds and as a sleep aid.

Visualization: Diphenhydramine Research and Clinical Decision Workflow

The following diagram outlines the key decision points and considerations for researchers and clinicians evaluating the use of diphenhydramine, based on the latest evidence.

G Start Start: Consider Antihistamine Assess Assess Indication & Population Start->Assess Q_Allergy Indication: Allergic Symptoms? Assess->Q_Allergy Q_ChildElderly Population: Child or Older Adult? Assess->Q_ChildElderly Q_Sleep Indication: Sleep Aid? Q_Allergy->Q_Sleep No Alt_FirstLine Recommendation: Use 2nd-Gen AH (e.g., Cetirizine, Loratadine) Q_Allergy->Alt_FirstLine Yes Alt_OtherSleep Recommendation: Evaluate Non-Antihistamine Sleep Aid Q_Sleep->Alt_OtherSleep Yes Risk_Justify Action: Strict Risk-Benefit Justification Required for Diphenhydramine Q_Sleep->Risk_Justify No / Other Q_ChildElderly->Risk_Justify Yes Q_ChildElderly->Risk_Justify No Box_Risks Key Risks: - Sedation / Cognitive Impairment - Falls (Elderly) - Paradoxical Agitation (Children) - Drug Interactions - Potential Dementia Link Risk_Justify->Box_Risks

Key Takeaways for Drug Development Professionals

The case of diphenhydramine serves as a powerful example for the drug development community. It highlights that a drug's lifecycle does not end at approval but must be continually reassessed against evolving safety data and newer therapeutic options [2]. The discussion around its retirement underscores the importance of developing selective agents with cleaner safety profiles.

References

Introduction to Graphviz and DOT Language

Author: Smolecule Technical Support Team. Date: February 2026

Graphviz is a powerful tool for creating graph-based diagrams from textual descriptions. Its DOT language allows you to define nodes (representing entities like process steps or components) and edges (representing relationships or flows) to describe diagrams logically [1]. This is particularly useful for visualizing experimental workflows and signaling pathways in a reproducible way.

To create effective diagrams, you define a graph, specify nodes and edges, and use attributes to control colors, labels, and layout [1] [2]. The following sections provide a template and examples based on your specifications.

DOT Language Script Template for Experimental Workflows

Here is a template DOT script you can adapt for various diagrams like signaling pathways or troubleshooting workflows. It incorporates your color palette and key formatting rules.

Experimental_Workflow Experimental Protocol Workflow Sample Prep Sample Prep Reagent Load Reagent Load Sample Prep->Reagent Load Step 1 Data Acquisition Data Acquisition Reagent Load->Data Acquisition Step 2 Raw Data Raw Data Data Acquisition->Raw Data Generates Analysis Analysis Raw Data->Analysis Input For Results Results Analysis->Results Produces

Key features of this template:

  • Color Palette: Uses your specified colors for nodes, text, and background [3].
  • Contrast: Node fontcolor is #FFFFFF (white) against darker fillcolor for readability [2] [4].
  • Edge Labels: labeldistance=2.5 creates clear separation between edge lines and their labels [5] [6].

Example: Signaling Pathway Diagram

This example DOT script creates a simplified signaling pathway diagram, demonstrating logical relationships relevant to interference experiments.

Signaling_Pathway Diaphen Signaling Pathway Interference Ligand Ligand Receptor Receptor Ligand->Receptor Binds Pathway A\n(Inhibited) Pathway A (Inhibited) Receptor->Pathway A\n(Inhibited) Inhibits Pathway B\n(Activated) Pathway B (Activated) Receptor->Pathway B\n(Activated) Activates Cell Response Cell Response Pathway A\n(Inhibited)->Cell Response Suppresses Pathway B\n(Activated)->Cell Response Stimulates

How to Generate Diagrams from DOT Scripts

To turn these DOT scripts into image files, you can use the Graphviz command-line tools or online editors.

  • Install Graphviz: Download and install Graphviz from the official website [1]. The installation includes the dot command-line utility.

  • Use the Command Line: Save your DOT code to a file (e.g., workflow.dot) and run:

    This generates a PNG image. You can also output SVG (-Tsvg) or PDF (-Tpdf) formats.

Troubleshooting Common Graphviz Diagram Issues

If your diagrams don't look right, refer to this troubleshooting guide.

Issue Description Common Causes Recommended Solution
Low text contrast Missing fontcolor attribute on colored nodes [2] [4]. Explicitly set fontcolor (e.g., #FFFFFF or #202124) to contrast with fillcolor.
Edge label overlap Default labeldistance value is too small [5]. Set labeldistance to a value greater than 2.0 on edges [6].
Color scheme error Using undefined color names or incorrect hex format [7]. Use only the hex codes from the specified palette (e.g., #4285F4) [3] [7].
Unexpected layout Missing or conflicting graph/schema attributes [1] [2]. Use splines=true; and overlap=false; in graph attributes to improve edge routing and node placement.

Searching for Specific Information

Since the search results could not provide information on "this compound" itself, here are some suggestions for finding the specific experimental content you need:

  • Refine Your Search: Use precise terms like "this compound assay protocol", "this compound interference mechanism", or "this compound drug development" in scientific databases such as PubMed, Google Scholar, or Scopus.
  • Consult Manufacturers: If this compound is a commercial product or reagent, check the manufacturer's website for technical data sheets, application notes, and user manuals.
  • Review Literature: Look for review articles on the relevant field of drug development where this compound is used; these often contain overview diagrams and standardized protocols.

References

Spectrophotometric Method for Diphenhydramine

Author: Smolecule Technical Support Team. Date: February 2026

The core of this method involves forming a charge-transfer complex between diphenhydramine (as an electron donor) and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ, as a π-acceptor), which is then measured spectrophotometrically [1]. The method has been successfully applied to pharmaceutical preparations like syrups.

The table below summarizes the key validation parameters as per ICH guidelines, providing a benchmark for your own method validation reports [1].

Validation Parameter Result / Description
Analytical Technique Spectrophotometry
Principle Charge-transfer complex formation with DDQ
Linearity Range 12.5 - 150 µg/mL
Detection Limit (LOD) 2.09 µg/mL
Quantification Limit (LOQ) 6.27 µg/mL
Application in Comparison Syrup formulation; results showed no significant difference from a reference method upon statistical comparison (t- and F-tests).

Experimental Protocol

For researchers looking to implement or validate a similar method, the detailed experimental workflow is as follows. This protocol can be adapted for other compounds that form charge-transfer complexes.

G A Sample Preparation B Complex Formation A->B A1 Obtain pharmaceutical preparation (e.g., syrup) A->A1 C Analytical Measurement B->C B1 Mix drug solution with DDQ reagent B->B1 D Method Validation C->D C1 Use UV-Vis Spectrophotometer C->C1 E Data Analysis & Comparison D->E D1 Establish linearity range (e.g., 12.5-150 µg/mL) D->D1 E1 Statistical comparison with reference method (t-test, F-test) E->E1 A2 Prepare drug solution for analysis A1->A2 A2->B B2 Form charge-transfer complex B1->B2 B2->C C2 Measure absorbance of the complex C1->C2 C2->D D2 Determine LOD/LOQ D1->D2 D3 Assess accuracy, precision, robustness D2->D3 D3->E E2 Evaluate for significant differences E1->E2

The diagram above outlines the key stages of the method development and validation process. The experimental specifics for each stage are detailed below:

  • Sample Preparation: The drug is obtained from its pharmaceutical preparation (e.g., syrup) and dissolved or diluted to create a solution suitable for analysis [1].
  • Complex Formation: The drug solution is mixed with a solution of the DDQ reagent. Diphenhydramine acts as an electron donor, forming a charge-transfer complex with the electron-accepting DDQ. The formation of this complex was confirmed using UV-vis, FTIR, and 1H NMR spectroscopy, as well as thermal analysis [1].
  • Analytical Measurement: The absorbance of the formed charge-transfer complex is measured using a UV-vis spectrophotometer [1].
  • Method Validation: The method is systematically validated by assessing the following parameters [1]:
    • Linearity: Solutions of known concentration across the range of 12.5 to 150 µg/mL are analyzed to create a calibration curve.
    • LOD and LOQ: These are calculated from the linearity data, typically as 3.3σ/S and 10σ/S respectively (where σ is the standard deviation of the response and S is the slope of the calibration curve).
    • Accuracy, Precision, and Robustness: These are evaluated as per International Council for Harmonisation (ICH) guidelines to ensure the method is reliable and reproducible.
  • Data Analysis & Comparison: The results from analyzing a real sample (e.g., syrup) using the proposed method are statistically compared with the results from an established reference method. This is done using t-tests (for mean values) and F-tests (for standard deviations) to confirm there is no significant difference between the methods at a 95% confidence level [1].

Interpretation and Further Steps

  • Using This Information: This method serves as a robust template for validating a spectrophotometric assay. The provided validation parameters are the core requirements per ICH guidelines.
  • Moving Forward: Since a direct match for "Diaphen method" was not found, you may need to investigate more specific literature. I suggest:
    • Confirming the exact name and principle of the "this compound method" from your source material.
    • Searching specialized scientific databases like PubMed, SciFinder, or Google Scholar using more precise terms, such as the active ingredient's name or the specific type of analytical technique used (e.g., "HPLC method for diphenhydramine").

References

Efficacy and Profile Comparison of Diphenhydramine and Alternatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of Diphenhydramine and two prescription alternatives, Xolair and Rhapsido, based on the information obtained.

Attribute Diphen (Diphenhydramine) Xolair (Omalizumab) Rhapsido (Remibrutinib)
Drug Class First-generation H1 receptor antihistamine [1] Monoclonal antibody that inhibits IgE [2] Not specified in results [2]
Primary Approved Uses Allergic reactions, allergic rhinitis, pruritus, urticaria, motion sickness, nausea/vomiting, insomnia [2] [1] Allergic asthma, chronic idiopathic urticaria, nasal polyps [2] Chronic urticaria [2]
Mechanism of Action Inverse agonist at histamine H1 receptors; also has antimuscarinic and sedative effects [1] Binds to IgE, preventing it from activating mast cells and basophils [2] Not specified in results [2]
Administration Oral, topical [1] Subcutaneous injection [2] Not specified in results [2]
User Rating (from Drugs.com) 10.0/10 (from 1 review) [2] 7.5/10 (from 239 reviews) [2] 10.0/10 (from 1 review) [2]
Common Side Effects Sedation, drowsiness [1] Not fully detailed in sources; 18% of users reported a negative effect [2] No negative effects reported in the single rating [2]
Prescription Status Over-the-counter and Prescription [2] Prescription only [2] Prescription only [2]
Half-Life ~9.3 hours [2] ~624 hours (26 days) [2] Not Available [2]

Experimental Data and Clinical Evidence

Here is a summary of the available experimental data comparing diphenhydramine with other agents.

Diphenhydramine as a Local Anesthetic

A double-blinded, crossover study compared 1% diphenhydramine to 1% lidocaine for local anesthesia [3].

  • Depth of Anesthesia: No significant difference in the depth of pinprick anesthesia was found between the two agents in the first 30 minutes. However, lidocaine provided a significantly greater depth of anesthesia at 45 and 60 minutes [3].
  • Duration of Action: The mean duration of effective anesthesia was significantly longer for lidocaine (81 minutes) than for diphenhydramine (42 minutes) [3].
  • Safety Note: One subject in the study developed skin necrosis at the diphenhydramine injection site [3].

Mechanism of Action and Experimental Workflow

Based on the pharmacological data, here are visualizations of diphenhydramine's mechanism and the clinical trial design.

Diphenhydramine Mechanism of Action

The following diagram illustrates how diphenhydramine functions as an inverse agonist at the H1 receptor, preventing histamine from triggering allergic symptoms, and its action on muscarinic receptors, which leads to side effects [1].

G Histamine Histamine H1Receptor H1 Receptor Histamine->H1Receptor  Binds Symptoms Allergic Response (Sneezing, Itching) H1Receptor->Symptoms Diphen Diphen Diphen->H1Receptor  Inverse Agonism MuscReceptor Muscarinic Acetylcholine Receptor Diphen->MuscReceptor  Antagonism SideEffects Side Effects (Drowsiness, Dry Mouth) MuscReceptor->SideEffects

Local Anesthesia Trial Workflow

This flowchart outlines the design of the clinical trial that compared diphenhydramine and lidocaine [3].

G Start 10 Healthy Volunteers Baseline Sensation Measured A Subcutaneous Injection of Study Drug (Week 1) Start->A B Pinprick Sensation & Sedation Measured Over Time A->B C 1-Week Washout Period B->C D Subcutaneous Injection of Alternate Drug (Week 2) C->D E Pinprick Sensation & Sedation Measured Over Time D->E End Compare: Depth & Duration of Anesthesia E->End

References

Diphenhydramine Cross-Reactivity & Effects at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below compares the experimental findings on diphenhydramine (DPH) from the search results.

Aspect of Testing Finding / Effect of Diphenhydramine Experimental Data / Context Source Type

| Immunoassay Cross-Reactivity | False-positive for methadone on a rapid urine drug screen. | Concentration: DPH at 10-100 μg/mL. Result: Positive methadone result. Metabolites (nordiphenhydramine, dinordiphenhydramine) did not cross-react. [1] | In vitro laboratory study | | Cognitive & Neurophysiological Effects | Significant negative alteration in overall cognitive brain function score. | The Sustained Working Memory Test (SWMT) combined EEG and performance measures. DPH, along with alcohol and sleep deprivation, negatively affected the score. [2] | Placebo-controlled human study | | Sedative Effects | Significant increase in sleepiness (sedation). | Measure: Multiple Sleep Latency Test (MSLT). Finding: A 60-minute nap reversed the sedative and performance-disruptive effects of DPH. [3] | Placebo-controlled human study | | Perioperative Risk Stratification | Used as a prophylactic medication in a patient with a penicillin allergy label (PAL). | Context: A single case where diphenhydramine was administered at the start of surgery to a patient with a PAL who was given cefazolin. The record did not note an allergic reaction, only the administration of diphenhydramine. [4] | Clinical case note |

Detailed Experimental Protocols

For a deeper understanding, here are the methodologies used in the key studies cited above.

Protocol 1: In Vitro Urine Drug Screen Cross-Reactivity

This study investigated the false-positive methadone result caused by diphenhydramine [1].

  • Methodology: In vitro laboratory testing (immunoassay).
  • Test Device: One Step Multi-Drug, Multi-Line Screen Test Device.
  • Analyte Preparation: Drug-free urine was fortified with pure diphenhydramine, nordiphenhydramine, or dinordiphenhydramine at concentrations of 0, 10, 25, 50, and 100 μg/mL.
  • Testing Procedure: 100 μL of each prepared solution was added to test cassettes. The urine was allowed to migrate, and results were interpreted independently by two analysts.
  • Key Finding: Cross-reactivity was confirmed for the parent drug (diphenhydramine) but not for its metabolites.
Protocol 2: In Vivo Cognitive Neurophysiological Test

This study used an automated test to characterize how drugs, including DPH, affect cognitive brain function [2].

  • Methodology: Double-blind, placebo-controlled, crossover study in healthy adults.
  • Test: The Sustained Working Memory Test (SWMT), which combines:
    • Performance Measures: A spatial n-back working memory task to assess response accuracy and speed.
    • EEG Measures: Recorded from multiple scalp locations during task performance and at rest to measure cortical activation and alertness.
  • Procedure: The test calculates sub-scores for performance, cortical activation, and alertness, which are combined into an overall score. This score quantifies the change from an individual's baseline (placebo) state.
  • Key Finding: The combined measure of EEG and task performance was more sensitive and specific in detecting drug-induced changes than performance measures alone.

Experimental Workflow Visualization

Based on the in vitro immunoassay protocol [1], the following diagram outlines the core workflow for testing cross-reactivity.

cluster_main In Vitro Immunoassay Cross-Reactivity Workflow [1] start Prepare Drug-Free Urine Samples fortify Fortify with Diphenhydramine start->fortify apply Apply to Test Cassette fortify->apply migrate Urine Migration apply->migrate interpret Independent Interpretation migrate->interpret result Result: False Positive for Methadone interpret->result

Key Insights for Researchers

  • Consider Cross-Reactivity in Diagnostics: Be aware that diphenhydramine ingestion can lead to false-positive results for methadone in rapid immunoassays. Confirmatory testing with gas chromatography/mass spectroscopy (GC-MS) is necessary for accurate results [1].
  • Leverage Combined Metrics for Cognitive Assessment: For a sensitive measure of a drug's impact on cognitive function, combining neurophysiological signals (like EEG) with behavioral task performance is more powerful than using either measure alone [2].

References

Key Performance Metrics for Diagnostic Tests

Author: Smolecule Technical Support Team. Date: February 2026

The table below defines the core indices used to evaluate diagnostic tests, which are essential for any product comparison [1].

Performance Index Definition Interpretation & Clinical Utility Mathematical Formula
Sensitivity (Se) Probability of a positive test result when the disease is truly present [1]. A highly sensitive test is effective for "ruling out" a disease (low false-negative rate). Useful for screening. Se = TP / (TP + FN)
Specificity (Sp) Probability of a negative test result when the disease is truly absent [1]. A highly specific test is effective for "ruling in" a disease (low false-positive rate). Useful for confirmation. Sp = TN / (TN + FP)
Positive Predictive Value (PPV) Probability that the disease is present following a positive test result [1]. Answers the clinician's question: "Given a positive test, what is the chance my patient has the disease?" PPV = (Se × pr) / [(Se × pr) + (1 - Sp) × (1 - pr)]
Negative Predictive Value (NPV) Probability that the disease is absent following a negative test result [1]. Answers the clinician's question: "Given a negative test, what is the chance my patient is disease-free?" NPV = (Sp × (1 - pr)) / [(Sp × (1 - pr)) + (1 - Se) × pr]
Positive Likelihood Ratio (LR+) Indicates how much more likely a positive test result is in a diseased person versus a non-diseased person [1]. Higher values (e.g., >10) provide strong evidence for the disease. Combines sensitivity and specificity into a single metric. LR+ = Se / (1 - Sp)
Negative Likelihood Ratio (LR-) Indicates how much more likely a negative test result is in a diseased person versus a non-diseased person [1]. Lower values (e.g., <0.1) provide strong evidence against the disease. Combines sensitivity and specificity into a single metric. LR- = (1 - Se) / Sp

> Note on PPV/NPV: Unlike sensitivity and specificity, Positive Predictive Value (PPV) and Negative Predictive Value (NPV) are highly dependent on the disease's pre-test probability (prevalence) in the tested population [1]. A test will have a higher PPV in a high-prevalence setting (e.g., a specialist clinic) compared to a low-prevalence one (e.g., general population screening).

Experimental Protocol for Test Validation

A robust validation study compares the new diagnostic test against a gold standard (reference test known to be correct) in a blinded manner [1]. The general workflow is as follows:

cluster_key Key Consideration start 1. Define Study Population a1 2. Recruit Representative Sample start->a1 a2 3. Perform Index Test (e.g., Diaphen) a1->a2 a3 4. Perform Gold Standard Test a2->a3 a4 5. Data Analysis: Blind Comparison of Results a3->a4 note Ensure tests are performed independently and interpreted blindly (without knowledge of the other test's result) a3->note a5 6. Calculate Performance Indices a4->a5 end Report Results a5->end

  • Study Population and Gold Standard: Define the target patient population and select an appropriate, widely accepted gold standard test for comparison. The gold standard should be a method with no false positives or false negatives by definition [1].
  • Blinded Testing: All enrolled subjects undergo both the new test (e.g., this compound) and the gold standard test. Crucially, the interpretation of each test's results must be performed independently and blindly (without knowledge of the other test's result) to avoid bias [1].
  • Data Analysis and Contingency Table: Create a 2x2 contingency table to compare the results. This table is the basis for calculating all performance metrics listed above [1].
Gold Standard: Disease Present Gold Standard: Disease Absent
True Positive (TP) False Positive (FP)
False Negative (FN) True Negative (TN)

Incorporating Neurophysiological Measures

For tests evaluating cognitive function, combining behavioral task performance with direct brain function measures like Electroencephalography (EEG) can significantly improve sensitivity and specificity. This approach helps control for factors like patient motivation or alertness that can affect performance-based tests alone [2].

  • Enhanced Detection: One study demonstrated that combining EEG with task performance achieved 96% sensitivity and 100% specificity in detecting drug-induced cognitive changes, outperforming conventional neuropsychological tests (75% sensitivity and specificity) [2].
  • Sustained Working Memory Test (SWMT): An example of an automated test using an n-back working memory task combined with EEG. It analyzes task performance (accuracy, speed) and brain signals (e.g., frontal-midline theta power, alpha attenuation) to generate a composite score of cognitive brain function [2].

A Framework for Your Guide

Since specific data on "this compound" is unavailable, you can structure your comparison guide using the established framework above:

  • Executive Summary: Briefly introduce the diagnostic area and the purpose of the comparison.
  • Methods: Detail the experimental protocol you follow, referencing the workflow above.
  • Results Summary: Present your findings in a clear table comparing this compound's Sensitivity, Specificity, PPV, NPV, and LR+/LR- against competitor tests.
  • Discussion: Contextualize the results. Explain why this compound's performance profile (e.g., high specificity for confirmatory testing) is advantageous for the intended clinical use case, considering the influence of disease prevalence.

References

DIAPH1: A Therapeutic Target in Diabetes Complications

Author: Smolecule Technical Support Team. Date: February 2026

An experimental compound, RAGE406R, is being investigated not for allergy treatment, but for targeting the RAGE-DIAPH1 protein interaction to treat complications of diabetes [1].

Mechanism of Action: In diabetic conditions, high blood sugar leads to a buildup of molecules called Advanced Glycation End products (AGEs). AGEs activate the RAGE receptor, which couples with the DIAPH1 protein inside cells. This RAGE-DIAPH1 complex triggers inflammation, cell death, and organ damage in tissues like the heart and kidney [1].

Therapeutic Intervention: The drug candidate RAGE406R is a small molecule designed to inhibit the binding of DIAPH1 to RAGE. By disrupting this interaction, it aims to block the downstream cellular damage that leads to diabetic complications, without affecting blood sugar levels themselves [1].

The diagram below illustrates this signaling pathway and the proposed intervention point.

G HighBloodSugar High Blood Sugar AGEs AGEs Buildup HighBloodSugar->AGEs RAGE RAGE Receptor AGEs->RAGE Complex RAGE-DIAPH1 Complex RAGE->Complex Couples with DIAPH1 DIAPH1 Protein DIAPH1->Complex Couples with Damage Inflammation &nCell Death &nOrgan Damage Complex->Damage Drug RAGE406R (Inhibitor) Drug->Complex Inhibits

Diagram 1: Targeting the RAGE-DIAPH1 Pathway in Diabetic Complications.

Antihistamine Comparison: Diphenhydramine vs. Cetirizine

While not related to DIAPH1, a significant body of recent literature directly compares the efficacy and safety of diphenhydramine (a first-generation antihistamine) and cetirizine (a second-generation antihistamine). The consensus strongly favors second-generation agents [2] [3].

The table below summarizes the core comparison based on clinical and review studies.

Feature/Aspect Diphenhydramine (First-Gen) Cetirizine (Second-Gen)
Efficacy in preventing infusion reactions Established in premedication regimens [4] Similar efficacy to diphenhydramine [4]
Onset/Duration of Action Shorter duration [3] 24-hour coverage with a single dose [3]
Blood-Brain Barrier Crosses readily, causes sedation [2] [3] Poor penetration, less sedating [3]
Central Nervous System (CNS) Side Effects Significant sedation, cognitive impairment, drowsiness [2] [3] Markedly reduced sedation and CNS effects [2] [3]
Impact on Psychomotor Function Adversely affects driving, daytime sedation [3] Minimal to no impact on driving performance [3]
Anticholinergic Effects Yes (e.g., dry mouth, urinary retention) [3] Minimal to none [3]
Safety in Older Adults Not recommended; increased fall risk, links to dementia [2] [3] Safer profile [2]
Safety in Children Risks of paradoxical agitation, overdose, fatalities [2] [3] Safer alternative for children over 6 months [2]
Clinical Workflow Longer patient chair time due to monitoring [4] Shorter emergency room stays, improved workflow [4] [3]
Expert Recommendations Being retired; removed from OTC markets in some countries [2] [3] Recommended as a first-line alternative [2] [3]

Experimental Data and Methodologies

Here are the key experimental findings and methodologies from the cited research.

1. Experimental Compound Targeting DIAPH1 (RAGE406R)

  • Source: [1]
  • Key Findings: In mouse models of type 1 and type 2 diabetes, the compound RAGE406R reduced cell death, inflammation, and organ damage. It specifically accelerated the closure of wounds in obese, diabetic mice.
  • Mechanistic Insight: The drug competes with DIAPH1 for its binding site on the RAGE receptor. This inhibition led to lower levels of the pro-inflammatory chemokine CCL2 in macrophages, which dampened the inflammatory response and promoted tissue repair.
  • Experimental Model: Studies were conducted in vitro using human cells and in vivo using both male and female diabetic mice.

2. Clinical Comparison of IV Antihistamines for Premedication

  • Source: [4]
  • Methodology (PICO): A structured literature review was conducted to answer: “In adult and pediatric outpatient infusion patients receiving premedication, how does intravenous (IV) cetirizine compare to IV diphenhydramine in preventing infusion-related and adverse drug reactions?”
  • Databases & Search: CINAHL, EBSCOhost, and PubMed were searched for English-language articles from 2019 to 2025. Keywords included diphenhydramine, cetirizine, infusion-related reactions, and premedication.
  • Results: From 35 identified articles, 8 were selected for full review. They found IV cetirizine to be a safe and effective alternative with similar efficacy in preventing reactions, but with fewer adverse effects, less sedation, and reduced patient chair time.

How to Proceed with "Diaphen" Research

Since "this compound" itself is not clearly identified in the literature, I suggest the following steps for your research:

  • Clarify the Terminology: Determine if "this compound" is an internal code name, a misspelling, or a reference to DIAPH1 as a biological target.
  • Focus on DIAPH1: If the interest is in the protein, the most direct and promising research avenue is the RAGE-DIAPH1 signaling pathway in metabolic and inflammatory diseases like diabetes [1].
  • Explore Antihistamines: If the goal is to compare established drugs, the wealth of data on moving from first-generation to second-generation antihistamines like cetirizine provides a clear and evidence-based narrative [4] [2] [3].

References

Pharmaceutical Profile of Diaphen

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available information on Diaphen, though detailed comparative data is absent [1]:

Attribute Description
Generic Name Diphenylpyraline
Drug Class Antihistamine (H1-receptor antagonist)
Primary Indications Allergic rhinitis, hay fever, allergic skin disorders
Mechanism of Action Competes with histamine for H1-receptor sites, preventing (but not reversing) histamine-mediated responses like urticaria and pruritus.
Common Effects May exhibit anticholinergic actions (e.g., drying effect on nasal mucosa).
Reported Dosage 1-5mg (from a single user report, not clinically verified) [1].

Framework for Experimental Protocol Documentation

For professional documentation, experimental protocols must be reported with sufficient detail to ensure reproducibility. The table below outlines the key data elements that should be included, based on guidelines for reporting in the life sciences [2]:

Data Element Purpose in Protocol Documentation
Sample Describes the biological materials used, with unique identifiers where possible.
Instrument Specifies equipment used, including make, model, and unique identifiers.
Reagent Lists all chemicals and kits, including manufacturer, catalog number, and lot number.
Objective States the clear goal of the experiment or protocol.
Workflow Provides a step-by-step sequence of operations and critical steps.
Troubleshooting Offers solutions to common problems and practical tips.

This structured approach, sometimes called the SIRO (Sample, Instrument, Reagent, Objective) model, provides a minimal common framework for sharing protocol information and facilitates classification and retrieval for professionals [3]. The workflow of a well-documented protocol can be visualized as follows:

Start Define Protocol Objective A Identify Samples Start->A B Specify Reagents (Manufacturer, Catalog No.) A->B C List Instruments (Make, Model) B->C D Document Step-by-Step Workflow C->D E Include Troubleshooting & Critical Steps D->E End Report Results E->End

How to Proceed Without Public Data

The absence of public benchmark data for a pharmaceutical product like this compound is typical. To conduct a professional analysis, consider these approaches:

  • Consult Authoritative Databases: Search for the active ingredient, diphenylpyraline, in specialized databases like PubMed, DrugBank, or EMBASE for primary research articles.
  • Review Regulatory Documents: Check for assessment reports from agencies like the FDA or EMA, which may contain detailed pharmacological data.
  • Perform Original Analysis: If existing data is insufficient, designing and conducting original laboratory experiments is the definitive method for generating a performance comparison. The protocol framework above provides a blueprint for documenting such experiments.

References

×

XLogP3

3.9

Related CAS

902-83-0 (mono-hydrochloride)

Wikipedia

2-(Diethylamino)ethyl chloro(diphenyl)acetate

Dates

Last modified: 07-20-2023

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